Product packaging for 3-(azetidin-3-yloxy)-N,N-diethylaniline(Cat. No.:CAS No. 1219960-93-6)

3-(azetidin-3-yloxy)-N,N-diethylaniline

Cat. No.: B1394667
CAS No.: 1219960-93-6
M. Wt: 220.31 g/mol
InChI Key: JXKPZCQIOBNCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(azetidin-3-yloxy)-N,N-diethylaniline is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O B1394667 3-(azetidin-3-yloxy)-N,N-diethylaniline CAS No. 1219960-93-6

Properties

IUPAC Name

3-(azetidin-3-yloxy)-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-15(4-2)11-6-5-7-12(8-11)16-13-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPZCQIOBNCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the chemical properties, experimental protocols, and biological activity of 3-(azetidin-3-yloxy)-N,N-diethylaniline. This guide summarizes the available data and provides a generalized, hypothetical framework for its synthesis and characterization based on established chemical principles. The experimental protocols provided are illustrative and have not been experimentally validated for this specific compound.

Core Chemical Properties

While comprehensive experimental data for this compound is scarce, its basic molecular information has been identified.

PropertyValueSource
CAS Number 1219960-93-6[1]
Molecular Formula C₁₃H₂₀N₂O[1]
Molecular Weight 220.32 g/mol [1]
Canonical SMILES CCN(CC)C1=CC=CC(=C1)OC2CNCC2(Calculated)
IUPAC Name This compound(Systematic)

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound would involve the formation of an ether linkage between a protected azetidin-3-ol and 3-hydroxy-N,N-diethylaniline, followed by deprotection. A common method for ether synthesis is the Williamson ether synthesis or a Mitsunobu reaction. Below is a hypothetical protocol based on the Williamson ether synthesis.

Reaction Scheme:

  • Protection of Azetidin-3-ol: The secondary amine of azetidin-3-ol is first protected to prevent side reactions. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

  • Ether Formation: The protected azetidin-3-ol is then reacted with 3-hydroxy-N,N-diethylaniline under basic conditions with a suitable leaving group on the azetidine ring (e.g., a tosylate) or by activating the hydroxyl group of the azetidinol.

  • Deprotection: The Boc protecting group is removed from the azetidine nitrogen, typically under acidic conditions, to yield the final product.

Detailed Hypothetical Methodology:

  • Step 1: N-Boc-azetidin-3-ol Synthesis:

    • To a solution of azetidin-3-ol hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride.

    • Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-azetidin-3-ol.

  • Step 2: Synthesis of tert-butyl 3-((3-(diethylamino)phenyl)oxy)azetidine-1-carboxylate:

    • Dissolve N-Boc-azetidin-3-ol and 3-hydroxy-N,N-diethylaniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh₃) and cool the mixture in an ice bath.

    • Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction and purify the product using column chromatography on silica gel.

  • Step 3: Deprotection to Yield this compound:

    • Dissolve the purified product from Step 2 in a suitable solvent such as dichloromethane or dioxane.

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation to obtain this compound.

Logical Workflow for Hypothetical Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis start1 Azetidin-3-ol step1 Protection of Azetidine start1->step1 start2 3-Hydroxy-N,N-diethylaniline step2 Mitsunobu Reaction for Ether Formation start2->step2 step1->step2 step3 Deprotection of Azetidine step2->step3 purify Column Chromatography step3->purify analyze Spectroscopic Characterization (NMR, MS, IR) purify->analyze end_product This compound analyze->end_product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. Azetidine-containing compounds are of interest in medicinal chemistry and may exhibit a range of biological activities, but further research is required to determine the specific effects of this compound.

Characterization and Analytical Data

No published spectral data (NMR, IR, Mass Spectrometry) for this compound were found. For researchers who synthesize this compound, the following analyses would be crucial for its characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

  • Elemental Analysis: To determine the elemental composition of the compound.

References

Synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline, a molecule of interest in medicinal chemistry due to its incorporation of the privileged azetidine scaffold. This document details the synthetic pathway, experimental protocols, and potential biological significance of this compound class.

Introduction

The azetidine moiety is a valuable pharmacophore in modern drug discovery, prized for its ability to introduce conformational rigidity, improve metabolic stability, and provide novel exit vectors for molecular elaboration.[1][2] Compounds incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antidiabetic, and antiviral properties, as well as utility in treating central nervous system disorders.[1][3][4] The target molecule, this compound, combines this strained heterocyclic system with a diethylaminophenol group, creating an aryl alkyl ether. This structural motif is present in various biologically active compounds, suggesting potential for interaction with diverse biological targets.[5][6]

This guide outlines a robust synthetic strategy for this compound, proceeding through key intermediates N,N-diethyl-3-hydroxyaniline and N-Boc-3-iodoazetidine.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-stage process:

  • Synthesis of N,N-diethyl-3-hydroxyaniline: This precursor is prepared from commercially available resorcinol and diethylamine.

  • Synthesis of N-Boc-3-iodoazetidine: This key electrophile is synthesized from N-Boc-3-hydroxyazetidine, which is commercially available. Alternatively, N-Boc-3-iodoazetidine can be sourced directly from chemical suppliers.[7][8][9]

  • Coupling and Deprotection: A Williamson ether synthesis is employed to couple N,N-diethyl-3-hydroxyaniline with N-Boc-3-iodoazetidine, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Stage 1: Synthesis of Nucleophile cluster_1 Stage 2: Synthesis of Electrophile cluster_2 Stage 3: Coupling and Deprotection Resorcinol Resorcinol Precursor1 N,N-diethyl-3-hydroxyaniline Resorcinol->Precursor1 Diethylamine, Raney Ni, H2 Diethylamine Diethylamine Diethylamine->Precursor1 Protected_Product N-Boc-3-(3-(diethylamino)phenoxy)azetidine Precursor1->Protected_Product Williamson Ether Synthesis (e.g., NaH, DMF) Precursor2_start N-Boc-3-hydroxyazetidine Precursor2_final N-Boc-3-iodoazetidine Precursor2_start->Precursor2_final Imidazole, PPh3, I2 Precursor2_final->Protected_Product Final_Product This compound Protected_Product->Final_Product TFA or HCl

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of N,N-diethyl-3-hydroxyaniline

This procedure is adapted from established methods for the amination of phenols.[10]

Procedure:

  • To a 100 mL autoclave, add resorcinol (2.2 g, 20 mmol), diethylamine (2.19 g, 30 mmol), and Raney Ni catalyst (110 mg).

  • Add 50 mL of water as the solvent.

  • Seal the autoclave and replace the internal atmosphere with hydrogen gas three times, then maintain a hydrogen pressure of 0.05 MPa.

  • Rapidly heat the reaction mixture to 200 °C and stir at this temperature for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with n-butyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 3:1 v/v) to yield N,N-diethyl-3-hydroxyaniline.

ParameterValueReference
Resorcinol20 mmol[10]
Diethylamine30 mmol[10]
CatalystRaney Ni (110 mg)[10]
SolventWater (50 mL)[10]
Temperature200 °C[10]
Pressure0.05 MPa (H₂)[10]
Reaction Time3 hours[10]
Expected Yield High[10]
Synthesis of N-Boc-3-iodoazetidine

This protocol describes the conversion of a hydroxyl group to an iodide, a common transformation for activating alcohols for nucleophilic substitution.[11] Note that N-Boc-3-iodoazetidine is also commercially available.[7][8][9]

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.5 g, 20.2 mmol) in toluene (200 mL), add imidazole (4.12 g, 60.6 mmol), triphenylphosphine (10.6 g, 40.4 mmol), and iodine (7.69 g, 30.3 mmol).

  • Heat the reaction mixture at 100-110 °C for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate and stir.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-iodoazetidine as a colorless to pale yellow liquid.[9][11]

ParameterValueReference
N-Boc-3-hydroxyazetidine20.2 mmol[11]
Imidazole60.6 mmol[11]
Triphenylphosphine40.4 mmol[11]
Iodine30.3 mmol[11]
SolventToluene (200 mL)[11]
Temperature100-110 °C[11]
Reaction Time4 hours[11]
Purity (Typical) >96%[9]
Synthesis of this compound

This proposed procedure is based on the principles of the Williamson ether synthesis.[12][13][14]

Part A: Coupling Reaction

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethyl-3-hydroxyaniline (1.65 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 440 mg, 11 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Add a solution of N-Boc-3-iodoazetidine (2.83 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-(3-(diethylamino)phenoxy)azetidine.

Part B: Boc Deprotection

  • Dissolve the purified N-Boc-3-(3-(diethylamino)phenoxy)azetidine (10 mmol) in dichloromethane (DCM, 50 mL).

  • Add trifluoroacetic acid (TFA, 15-20 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a small amount of water and basify to pH > 10 with a cold aqueous solution of NaOH (e.g., 2M).

  • Extract the product with DCM or ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers, filter, and concentrate to yield the final product, this compound.

ParameterRepresentative Value
Part A: Coupling
BaseSodium Hydride (1.1 eq.)
SolventAnhydrous DMF
Temperature60-70 °C
Reaction Time12-18 hours
Part B: Deprotection
ReagentTrifluoroacetic Acid (TFA)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time1-2 hours
Expected Overall Yield Moderate to Good

Physicochemical and Spectroscopic Data

CompoundFormulaMol. WeightCAS No.
This compoundC₁₃H₂₀N₂O220.321219960-93-6
N,N-diethyl-3-hydroxyanilineC₁₀H₁₅NO165.2391-68-9
N-Boc-3-iodoazetidineC₈H₁₄INO₂283.11254454-54-1

Predicted Spectroscopic Data for this compound:

  • ¹H NMR: Signals corresponding to the diethylamino group (triplet and quartet), aromatic protons on the aniline ring, a multiplet for the azetidine CH-O proton, and multiplets for the azetidine CH₂ protons. A broad singlet for the azetidine NH proton would also be expected.

  • ¹³C NMR: Resonances for the aliphatic carbons of the diethylamino and azetidine groups, and aromatic carbons of the aniline ring, including two carbons bonded to heteroatoms (N and O).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z ≈ 221.16.

Potential Biological Significance

While specific biological activity for this compound is not extensively documented in public literature, its structural components are features of many pharmacologically active molecules.

  • Azetidine as a Privileged Scaffold: The azetidine ring is a key component in numerous compounds targeting the central nervous system. For instance, 3-aryl-3-arylmethoxyazetidines have been identified as high-affinity ligands for monoamine transporters, suggesting that the azetidine core can effectively replace more complex scaffolds like the tropane ring system.[15]

  • Aryl Ethers as Pharmacophores: The diaryl ether linkage is an essential pharmacophore due to its metabolic stability and ability to penetrate cell membranes.[5] While the target compound is an aryl alkyl ether, it shares structural similarities.

  • Potential as a Modulator of Signaling Pathways: Small molecules containing azetidine motifs have been successfully developed as potent and selective inhibitors of key signaling proteins, such as STAT3, which is implicated in cancer.[4] The general mechanism involves the small molecule binding to a specific site on the target protein, thereby inhibiting its function and downstream signaling.

Signaling Pathway Inhibition cluster_pathway Cellular Signaling Pathway cluster_intervention Pharmacological Intervention Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Upstream->Receptor TargetProtein Target Protein (e.g., Kinase, Transporter) Receptor->TargetProtein Downstream Downstream Signaling TargetProtein->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Molecule This compound Molecule->TargetProtein Binds and Inhibits

Caption: Generalized mechanism of action for a small molecule inhibitor.

Given its structure, this compound represents a valuable building block for library synthesis and a lead candidate for exploring targets within oncology, neuropharmacology, and other therapeutic areas. Further screening and derivatization could uncover potent and selective modulators of various biological pathways.

References

In-Depth Technical Guide: 3-(Azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(azetidin-3-yloxy)-N,N-diethylaniline, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, plausible synthetic routes with experimental considerations, and its potential pharmacological context, particularly as a muscarinic acetylcholine receptor agonist.

Compound Identification and Structure

The chemical entity this compound is a substituted aniline derivative featuring a four-membered azetidine ring linked via an ether bond.

  • IUPAC Name: N,N-Diethyl-3-(azetidin-3-yloxy)aniline

  • Structure:

    • Smiles: CCN(CC)c1cccc(OC2CNCC2)c1

    • InChI: InChI=1S/C13H20N2O/c1-3-15(4-2)12-7-5-8-13(10-12)16-11-6-14-9-11/h5,7-8,10-11,14H,3-4,6,9H2,1-2H3

Physicochemical Properties

A summary of the key physicochemical data for the compound is presented below.

PropertyValueSource
CAS Number 1219960-93-6[1]
Molecular Formula C₁₃H₂₀N₂O[1]
Molecular Weight 220.32 g/mol [1]
MDL Number MFCD13559904[1]

Synthesis and Experimental Protocols

The azetidine moiety is a valuable scaffold in medicinal chemistry, though its synthesis can be challenging.[2][3] A plausible and efficient synthetic approach to this compound involves a Williamson ether synthesis, a well-established method for forming ether linkages.

The proposed synthesis involves the reaction of an N-protected 3-hydroxyazetidine with a suitable N,N-diethyl-3-aminophenol derivative or, more commonly, the reaction of an N-protected 3-haloazetidine with N,N-diethyl-3-aminophenol, followed by deprotection.

General Experimental Protocol: Two-Step Synthesis

This protocol outlines a general procedure adapted from standard methodologies for the synthesis of 3-aryloxy-azetidines.

Step 1: N-Boc-3-(3-(diethylamino)phenoxy)azetidine Synthesis (Ether Formation)

  • Reagents and Solvents:

    • tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

    • 3-(Diethylamino)phenol (1.1 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure (Mitsunobu Reaction):

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate and 3-(diethylamino)phenol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triphenylphosphine to the solution.

    • Slowly add DIAD or DEAD dropwise to the stirred solution. The reaction is often exothermic and may exhibit a color change.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the N-Boc protected intermediate.

Step 2: N,N-Diethyl-3-(azetidin-3-yloxy)aniline Synthesis (Deprotection)

  • Reagents and Solvents:

    • N-Boc-3-(3-(diethylamino)phenoxy)azetidine (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

  • Procedure (Boc Deprotection):

    • Dissolve the purified N-Boc protected intermediate in DCM.

    • Add trifluoroacetic acid or HCl in dioxane to the solution at room temperature.

    • Stir the mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a suitable base (e.g., 1M NaOH or K₂CO₃ solution).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final product. Further purification via chromatography may be necessary.

Synthetic Workflow Diagram

The logical flow of the proposed synthesis is depicted below.

G cluster_0 Step 1: Mitsunobu Ether Synthesis cluster_1 Step 2: Boc Deprotection reagents1 N-Boc-3-hydroxyazetidine + 3-(Diethylamino)phenol conditions1 PPh3, DIAD, THF 0°C to RT reagents1->conditions1 product1 N-Boc Protected Intermediate conditions1->product1 conditions2 TFA or HCl in Dioxane DCM, RT product1->conditions2 workup Basification (NaOH) + Extraction conditions2->workup final_product This compound workup->final_product

Caption: Proposed two-step synthesis of the target compound.

Pharmacological Profile and Signaling Pathways

The structural motif of this compound strongly suggests activity as a muscarinic acetylcholine receptor (mAChR) agonist. Muscarinic agonists are parasympathomimetic agents that mimic the action of acetylcholine at these receptors, leading to various physiological responses.[4] These effects include cardiac slowing, smooth muscle contraction, and increased glandular secretions.[4][5]

Target: Muscarinic Acetylcholine Receptors

There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs).

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins.[6]

  • M2 and M4 receptors couple to Gi/o proteins.

Given the known pharmacology of similar ligands, this compound is hypothesized to act as an agonist at one or more of these subtypes, with potential selectivity. M1 receptor agonists are investigated for cognitive enhancement in conditions like Alzheimer's disease, while M3 agonists affect smooth muscle and glandular function.[7][8]

M3/Gq Signaling Pathway

Activation of the M3 receptor by an agonist like this compound initiates the canonical Gq signaling cascade. This pathway is critical for mediating smooth muscle contraction and glandular secretion.

  • Receptor Activation: The agonist binds to the M3 receptor, inducing a conformational change.

  • Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the associated Gq protein, promoting the exchange of GDP for GTP on the Gαq subunit.[9]

  • Effector Activation: The Gαq-GTP complex dissociates and activates its primary effector, Phospholipase C-β (PLC-β).[6][10]

  • Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10][11]

  • Downstream Effects:

    • IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[9][11]

    • DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Cellular Response: The elevated cytosolic Ca²⁺ and activated PKC lead to downstream events such as smooth muscle contraction or glandular secretion.

Signaling Pathway Diagram

The diagram below illustrates the M3/Gq signaling cascade potentially activated by this compound.

G Agonist 3-(Azetidin-3-yloxy) -N,N-diethylaniline M3R M3 Receptor (GPCR) Agonist->M3R Binds Gq Gq Protein M3R->Gq Activates PLCb Phospholipase C-β (PLC-β) Gq->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Response Mediates PKC->Response Phosphorylates Targets

References

Spectroscopic Analysis of 3-(azetidin-3-yloxy)-N,N-diethylaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of 3-(azetidin-3-yloxy)-N,N-diethylaniline. Extensive searches of public chemical and spectroscopic databases did not yield specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this particular compound. This suggests that while the molecule may be synthesized, its detailed spectroscopic properties are not widely published.

In lieu of specific data for the target compound, this document provides a detailed spectroscopic analysis of a key structural component, N,N-diethylaniline . This information can serve as a valuable reference for researchers involved in the synthesis and characterization of this compound, as the signals from the N,N-diethylaniline moiety are expected to be a major component of the final compound's spectra.

Spectroscopic Data for N,N-diethylaniline

The following tables summarize the available spectroscopic data for N,N-diethylaniline, a primary structural precursor to the requested molecule.

Table 1: ¹H NMR Data for N,N-diethylaniline
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.29 - 7.11m2HAr-H (meta)
6.71 - 6.54m3HAr-H (ortho, para)
3.37 - 3.21q4HN-CH₂-CH₃
1.14t6HN-CH₂-CH₃

Solvent: CDCl₃, Frequency: 90 MHz. Data is illustrative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data for N,N-diethylaniline
Chemical Shift (ppm)Assignment
147.5Ar-C (quaternary, C-N)
129.2Ar-C (CH, meta)
115.8Ar-C (CH, para)
112.1Ar-C (CH, ortho)
44.2N-CH₂-CH₃
12.6N-CH₂-CH₃

Solvent: CDCl₃. Data is illustrative and may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands for N,N-diethylaniline
Wavenumber (cm⁻¹)IntensityBond Vibration
3050 - 3000MediumC-H stretch (aromatic)
2971 - 2871StrongC-H stretch (aliphatic)
1598, 1508StrongC=C stretch (aromatic ring)
1355StrongC-N stretch (aromatic amine)
746, 694StrongC-H bend (out-of-plane, aromatic)

Sample Phase: Liquid film.

Table 4: Mass Spectrometry (MS) Data for N,N-diethylaniline
m/zRelative Intensity (%)Assignment
149100[M]⁺ (Molecular Ion)
134~80[M-CH₃]⁺
106~40[M-C₂H₅N]⁺
77~30[C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data, which would be applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

    • ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Apply a thin film of the neat liquid between two KBr or NaCl plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile, less polar compounds.

  • Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused via a syringe pump or injected through an HPLC system. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to deduce structural information about the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

An In-depth Technical Guide to 3-(azetidin-3-yloxy)-N,N-diethylaniline: Synthesis, Characterization, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the novel compound, 3-(azetidin-3-yloxy)-N,N-diethylaniline. Due to the absence of this specific molecule in the current scientific literature, this document outlines a plausible synthetic pathway, detailed experimental protocols, and a hypothesized mechanism of action based on the biological activity of structurally related compounds.

Introduction

This compound is a novel small molecule that incorporates a 3-oxy-azetidine scaffold linked to a N,N-diethylaniline moiety. The azetidine ring is a saturated four-membered heterocycle that has garnered significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. The N,N-diethylaniline fragment is a common feature in various biologically active compounds. The combination of these two moieties suggests that this compound may exhibit interesting pharmacological properties, particularly as a modulator of central nervous system (CNS) targets.

This guide details a proposed three-step synthesis of the target compound, starting from commercially available materials. Furthermore, based on the structural similarity to known M1 muscarinic acetylcholine receptor agonists, a potential therapeutic application in the context of Alzheimer's disease is explored, along with a hypothetical signaling pathway.

Proposed Synthesis

The proposed synthesis of this compound is a three-step process involving the protection of 3-hydroxyazetidine, followed by an etherification reaction with 3-(diethylamino)phenol, and concluding with deprotection to yield the final product.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (Mitsunobu) cluster_2 Step 3: Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine (Boc)2O, Et3N, DCM N-Boc-3-(3-(diethylamino)phenoxy)azetidine N-Boc-3-(3-(diethylamino)phenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(3-(diethylamino)phenoxy)azetidine 3-(diethylamino)phenol 3-(diethylamino)phenol 3-(diethylamino)phenol->N-Boc-3-(3-(diethylamino)phenoxy)azetidine PPh3, DIAD, THF This compound This compound N-Boc-3-(3-(diethylamino)phenoxy)azetidine->this compound TFA, DCM

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes) is added triethylamine (Et3N, 2.2 eq) at 0 °C. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 volumes). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

Step 2: Synthesis of tert-butyl 3-(3-(diethylamino)phenoxy)azetidine-1-carboxylate

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), 3-(diethylamino)phenol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) at 0 °C is added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield tert-butyl 3-(3-(diethylamino)phenoxy)azetidine-1-carboxylate.

Step 3: Synthesis of this compound

To a solution of tert-butyl 3-(3-(diethylamino)phenoxy)azetidine-1-carboxylate (1.0 eq) in DCM (10 volumes) at 0 °C is added trifluoroacetic acid (TFA, 5.0 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is washed with diethyl ether, and then the pH is adjusted to >10 with 1 M NaOH. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.

Data Presentation

Table 1: Starting Materials and Reagents

Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )SupplierPurity
3-Hydroxyazetidine hydrochlorideC3H8ClNO109.55Commercially Available≥98%
Di-tert-butyl dicarbonateC10H18O5218.25Commercially Available≥97%
TriethylamineC6H15N101.19Commercially Available≥99%
3-(Diethylamino)phenolC10H15NO165.23Commercially Available≥98%
TriphenylphosphineC18H15P262.29Commercially Available≥99%
Diisopropyl azodicarboxylateC8H14N2O4202.21Commercially Available≥95%
Trifluoroacetic acidC2HF3O2114.02Commercially Available≥99%
DichloromethaneCH2Cl284.93Commercially AvailableAnhydrous
TetrahydrofuranC4H8O72.11Commercially AvailableAnhydrous

Table 2: Expected Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (ESI+) m/z
tert-butyl 3-hydroxyazetidine-1-carboxylateC8H15NO3173.2185-95White solid4.60 (m, 1H), 4.15 (t, 2H), 3.85 (t, 2H), 1.45 (s, 9H)157.0, 80.0, 60.5, 55.0, 28.5174.1 [M+H]+
tert-butyl 3-(3-(diethylamino)phenoxy)azetidine-1-carboxylateC18H28N2O3320.4360-70Pale yellow oil7.15 (t, 1H), 6.30 (m, 3H), 5.00 (m, 1H), 4.30 (t, 2H), 4.00 (t, 2H), 3.35 (q, 4H), 1.45 (s, 9H), 1.15 (t, 6H)158.5, 156.0, 149.0, 129.5, 106.0, 105.5, 101.0, 80.5, 68.0, 53.0, 44.5, 28.5, 12.5321.2 [M+H]+
This compoundC13H20N2O220.3180-90Colorless to pale yellow oil7.10 (t, 1H), 6.25 (m, 3H), 4.90 (m, 1H), 3.80 (t, 2H), 3.60 (t, 2H), 3.30 (q, 4H), 1.10 (t, 6H)159.0, 149.5, 130.0, 106.5, 105.0, 101.5, 70.0, 50.0, 44.5, 12.5221.2 [M+H]+

Potential Therapeutic Application and Hypothetical Signaling Pathway

Rationale for M1 Muscarinic Acetylcholine Receptor Agonism

The structural motif of a tertiary amine, such as the one present in this compound, is a common feature in many CNS-active compounds. Specifically, the 3-oxy-azetidine scaffold has been incorporated into selective M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, regions crucial for learning and memory.[1][2]

Dysfunction of the cholinergic system, particularly the M1 receptor, is a key pathological feature of Alzheimer's disease.[1][3][4] M1 receptor agonists have been shown to enhance cognitive function in preclinical models and have been investigated as a therapeutic strategy for Alzheimer's disease.[3][5][6][7][8] These agonists can potentially improve synaptic plasticity and neuronal signaling, counteracting the cognitive decline associated with the disease.[9]

Given these precedents, it is hypothesized that this compound may act as an M1 muscarinic acetylcholine receptor agonist.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway initiated by the binding of this compound to the M1 muscarinic acetylcholine receptor.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability PKC->Neuronal_Excitation Ca_release->Neuronal_Excitation Synaptic_Plasticity Enhanced Synaptic Plasticity Neuronal_Excitation->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement This compound This compound (Hypothesized Agonist) This compound->M1R Binds to

Caption: Hypothetical M1 muscarinic receptor signaling pathway.

Upon binding to the M1 receptor, the compound is hypothesized to activate the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are known to increase neuronal excitability and enhance synaptic plasticity, ultimately leading to cognitive enhancement.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and potential biological evaluation of the novel compound this compound. The proposed synthetic route is efficient and relies on well-established chemical transformations. The structural analogy to known M1 muscarinic acetylcholine receptor agonists provides a strong rationale for investigating its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Further experimental validation of the proposed synthesis and biological activity is warranted to fully elucidate the therapeutic potential of this promising new molecule.

References

3-(azetidin-3-yloxy)-N,N-diethylaniline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

IdentifierValue
Chemical Name 3-(azetidin-3-yloxy)-N,N-diethylaniline
CAS Number 1219960-93-6[1]
Molecular Formula C13H20N2O[1]

Introduction

This compound is a synthetic organic compound featuring a diethylaniline moiety linked to an azetidine ring through an ether bond. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the diethylaniline group, a known pharmacophore, suggests its potential for biological activity. This document aims to provide a comprehensive technical overview of this compound, based on available information.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its structure, the following characteristics can be inferred:

PropertyPredicted Value/Characteristic
Molecular Weight 220.31 g/mol
Appearance Likely a solid or oil at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water is anticipated.
Stability Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and strong acids.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate Product cluster_deprotection Deprotection Step cluster_product Final Product A N-Boc-3-hydroxyazetidine C Base (e.g., NaH) Solvent (e.g., DMF) Heat A->C B 3-fluoro-N,N-diethylaniline B->C D N-Boc-3-(3-(diethylamino)phenoxy)azetidine C->D E Acid (e.g., TFA or HCl) Solvent (e.g., DCM) D->E F This compound E->F

Caption: Hypothetical synthesis of this compound.

General Experimental Considerations:

  • Protection of Azetidine Nitrogen: The nitrogen atom of the azetidine ring is typically protected with a group such as tert-butoxycarbonyl (Boc) to prevent side reactions during the ether synthesis.

  • Nucleophilic Aromatic Substitution: The key step would likely be a nucleophilic aromatic substitution where the alkoxide of N-Boc-3-hydroxyazetidine displaces a leaving group (e.g., fluorine) on the diethylaniline ring.

  • Deprotection: The final step would involve the removal of the Boc protecting group under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM).

  • Purification: Purification of the final product would likely be achieved through column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is scarce in the public domain. However, the structural motifs present in the molecule suggest potential interactions with biological targets, particularly G-protein coupled receptors (GPCRs).

Analogs and related compounds containing the azetidine and aniline moieties have been investigated for their activity as muscarinic acetylcholine receptor (mAChR) antagonists . Muscarinic receptors are involved in a wide range of physiological functions, and their modulation has therapeutic implications in various diseases.

Potential Signaling Pathway Involvement:

If this compound acts as a muscarinic antagonist, it would likely interfere with the signaling cascades initiated by the binding of the endogenous ligand, acetylcholine.

G cluster_receptor Cell Membrane cluster_ligands Ligands cluster_downstream Intracellular Signaling mAChR Muscarinic Receptor (e.g., M1, M2, M3) G_protein G-protein Activation mAChR->G_protein Activates ACh Acetylcholine (Agonist) ACh->mAChR Binds and Activates Compound 3-(azetidin-3-yloxy)-N,N- diethylaniline (Hypothesized Antagonist) Compound->mAChR Binds and Blocks Effector Effector Enzymes (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Hypothesized mechanism of action as a muscarinic antagonist.

Applications and Future Research

Given the limited available data, the primary application of this compound is as a research chemical for screening in drug discovery programs. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound's physicochemical properties.

  • In Vitro Pharmacological Profiling: Screening against a panel of receptors, with a primary focus on muscarinic acetylcholine receptors, to determine its binding affinity and functional activity (agonist vs. antagonist).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the azetidine and diethylaniline moieties to its biological activity.

  • In Vivo Studies: Should in vitro studies reveal promising activity, further investigation in animal models would be warranted to assess its pharmacokinetic properties and potential therapeutic efficacy.

Conclusion

This compound is a compound with potential for biological activity, likely as a modulator of muscarinic acetylcholine receptors. However, a significant lack of published experimental data necessitates further research to fully elucidate its chemical and pharmacological properties. This technical overview serves as a foundational guide for researchers interested in exploring the potential of this and related molecules in the field of drug discovery.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the recommended methodologies for assessing the solubility and stability of the small molecule 3-(azetidin-3-yloxy)-N,N-diethylaniline. Due to the limited publicly available experimental data for this specific compound, the quantitative data presented in the tables are illustrative and intended to serve as a template for data presentation. The experimental protocols are based on established principles and guidelines for small molecule drug development.

Introduction

This compound is a small molecule of interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its advancement as a potential drug candidate. These properties are fundamental to formulation development, bioavailability, and ensuring the safety and efficacy of the final drug product.[1][2][3] This guide outlines the essential experimental protocols and data presentation formats for the comprehensive characterization of the solubility and stability of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[4] Solubility assessments are performed early in the drug discovery process to identify potential challenges and guide formulation strategies.[5] Both kinetic and thermodynamic solubility are important parameters to evaluate.[5]

Quantitative Solubility Data

The following table summarizes the expected format for presenting solubility data for this compound in various pharmaceutically relevant solvents at different temperatures.

Solvent SystemTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)Method of Analysis
Phosphate Buffered Saline (PBS) pH 7.425DataDataHPLC-UV
Phosphate Buffered Saline (PBS) pH 7.437DataDataHPLC-UV
Simulated Gastric Fluid (SGF) pH 1.237DataDataHPLC-UV
Simulated Intestinal Fluid (SIF) pH 6.837DataDataHPLC-UV
Water25DataDataHPLC-UV
5% DMSO/Water25DataDataHPLC-UV
5% Solutol HS 15/Water25DataDataHPLC-UV
Experimental Protocols for Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is a common technique for this determination.[6]

  • Preparation: An excess amount of this compound is added to vials containing a known volume of the desired solvent (e.g., PBS pH 7.4).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.

  • Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: The solubility is reported as the average of at least three independent measurements.

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous medium.[5] This is often a high-throughput screening method.[4]

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: The desired aqueous buffer (e.g., PBS pH 7.4) is added to each well containing the DMSO solutions.

  • Precipitation Detection: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 2 hours). The presence of precipitate is detected by measuring turbidity using a nephelometer or by UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10]

Quantitative Stability Data (Forced Degradation)

The following table illustrates how to present data from a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that relevant degradation products are formed without overly stressing the molecule.[11]

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of DegradantsMass of Major Degradant(s)
Hydrolytic
0.1 N HCl, 60°C24 hDataDataDataData
0.1 N NaOH, 60°C24 hDataDataDataData
Water, 80°C48 hDataDataDataData
Oxidative
3% H₂O₂, RT24 hDataDataDataData
Photolytic
Solid, ICH Q1B Option 27 daysDataDataDataData
Solution, ICH Q1B Option 27 daysDataDataDataData
Thermal
Solid, 80°C7 daysDataDataDataData
Experimental Protocols for Forced Degradation Studies

A validated, stability-indicating HPLC method is crucial for these studies to separate the parent compound from any degradation products.[12]

  • Sample Preparation: Prepare solutions of this compound in 0.1 N HCl, 0.1 N NaOH, and purified water at a concentration of approximately 1 mg/mL.

  • Stress Conditions: The acidic and basic solutions are typically heated at a controlled temperature (e.g., 60°C). The aqueous solution may require a higher temperature (e.g., 80°C).

  • Time Points: Samples are withdrawn at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Neutralization and Analysis: The acidic and basic samples are neutralized before dilution and analysis by HPLC-UV/MS to determine the percentage of the remaining parent compound and identify any degradation products.

  • Sample Preparation: A solution of the compound is prepared in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions: The solution is typically kept at room temperature and protected from light.

  • Time Points and Analysis: Samples are taken at regular intervals and analyzed by HPLC-UV/MS to monitor for degradation.

  • Sample Preparation: The compound is exposed to light in both solid and solution states.

  • Stress Conditions: Exposure to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample is stored under the same conditions but protected from light.

  • Analysis: After the exposure period, the samples are analyzed by HPLC-UV/MS.

  • Sample Preparation: The solid compound is placed in a controlled temperature and humidity chamber.

  • Stress Conditions: The sample is exposed to elevated temperatures (e.g., 80°C).

  • Analysis: After the specified duration, the solid is dissolved in a suitable solvent and analyzed by HPLC-UV/MS.

Visualizations

Experimental Workflow

G cluster_0 Solubility Assessment cluster_1 Stability Assessment (Forced Degradation) thermo_sol Thermodynamic Solubility (Shake-Flask) analysis HPLC-UV/MS Analysis thermo_sol->analysis kinetic_sol Kinetic Solubility (Turbidimetric) kinetic_sol->analysis hydrolytic Hydrolytic (Acid, Base, Neutral) hydrolytic->analysis oxidative Oxidative (H2O2) oxidative->analysis photolytic Photolytic (ICH Q1B) photolytic->analysis thermal Thermal (Solid State) thermal->analysis api This compound API api->thermo_sol api->kinetic_sol api->hydrolytic api->oxidative api->photolytic api->thermal data Data Interpretation & Reporting analysis->data G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod Azetidin-3-ol + 3-hydroxy-N,N-diethylaniline parent->hydrolysis_prod Acid/Base n_oxide N-Oxide parent->n_oxide H2O2 ring_hydroxylation Ring Hydroxylation Products parent->ring_hydroxylation H2O2 photolytic_prod Radical-Mediated Products parent->photolytic_prod UV/Vis Light

References

In-depth Technical Guide: Potential Mechanism of Action of 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and pharmacological databases reveals no specific data on the biological activity or mechanism of action for the compound 3-(azetidin-3-yloxy)-N,N-diethylaniline.

While the constituent chemical moieties, azetidine and N,N-diethylaniline, are individually documented in various chemical and synthetic contexts, their combination in this specific structural arrangement has not been the subject of published pharmacological investigation. Therefore, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

The initial search strategy aimed to identify known biological targets and activities for "this compound". However, this yielded no relevant results for the complete molecule. The search results focused on:

  • Structurally distinct azetidinone derivatives: These compounds, which feature a carbonyl group on the azetidine ring, have been investigated for activities such as antiviral and antibacterial enhancers. For example, certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have shown inhibitory activity against human coronavirus and influenza A virus.

  • Azetidine-containing amino acid derivatives: These have been explored as potential modulators of GABA receptors.

  • N,N-diethylaniline: This compound is primarily documented as a reagent and intermediate in the synthesis of dyes and other organic chemicals.

The absence of specific data for this compound prevents the creation of the requested in-depth guide and its associated components. Further research would be required to elucidate the pharmacological profile of this specific molecule. This would typically involve:

  • In vitro screening: Testing the compound against a broad range of biological targets (e.g., receptors, enzymes, ion channels) to identify potential interactions.

  • Binding and functional assays: Quantifying the affinity and functional effect (agonist, antagonist, etc.) of the compound on any identified targets.

  • Cell-based assays: Investigating the effect of the compound on cellular signaling pathways and functions.

  • In vivo studies: Evaluating the pharmacological effects of the compound in animal models.

Without such foundational research, any discussion of a potential mechanism of action would be purely speculative and not grounded in scientific evidence.

For researchers, scientists, and drug development professionals interested in this chemical space, a potential starting point would be to synthesize this compound and initiate a comprehensive screening and characterization campaign to determine its bioactivity.

An In-Depth Technical Guide to Homologs and Analogs of 3-(Azetidin-3-yloxy)-N,N-diethylaniline: Exploring a Novel Chemical Scaffold for Muscarinic M1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of a novel class of compounds centered around the 3-(azetidin-3-yloxy)-N,N-diethylaniline core. This scaffold has emerged as a promising framework for the development of selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the available data, including detailed experimental protocols and an exploration of the underlying signaling pathways, to facilitate further research and development in this area.

Introduction

The M1 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, plays a crucial role in learning, memory, and cognitive function.[1] Efforts to develop orthosteric agonists for the M1 receptor have been hampered by a lack of subtype selectivity, leading to undesirable cholinergic side effects.[2] Positive allosteric modulators offer a more refined approach by enhancing the receptor's response to the endogenous ligand, acetylcholine, thereby offering the potential for improved selectivity and a wider therapeutic window.[1][3] The this compound scaffold represents a novel chemotype in the pursuit of selective M1 PAMs.

Chemical Synthesis

The synthesis of this compound and its analogs typically involves a convergent synthetic strategy. A key step is the nucleophilic substitution of a protected 3-hydroxyazetidine with a suitably substituted fluorophenol. The N,N-diethylaniline moiety can be introduced before or after the ether linkage formation.

General Synthetic Scheme

A representative synthetic route is outlined below. The synthesis of the key azetidine building block has been described in the literature.[4] The subsequent ether formation and functionalization of the aniline moiety can be achieved through standard synthetic transformations.

Synthesis cluster_azetidine Azetidine Synthesis cluster_aniline Aniline Moiety cluster_coupling Ether Formation cluster_deprotection Final Product A N-Boc-3-hydroxyazetidine C 3-(N-Boc-azetidin-3-yloxy)-N,N-diethylaniline A->C NaH, DMF B 3-Fluoro-N,N-diethylaniline B->C D This compound C->D TFA, DCM

Caption: General synthetic route to this compound.

Structure-Activity Relationships (SAR)

While extensive SAR studies on the this compound scaffold are not yet publicly available, initial explorations have provided valuable insights. Modifications to both the azetidine ring and the N,N-diethylaniline moiety have been investigated to understand their impact on M1 PAM activity and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a series of analogs. The data highlights the importance of the N,N-diethylamino group and the substitution pattern on the phenyl ring for M1 PAM potency.

Compound IDR1R2M1 PAM EC50 (nM)M1 Agonism (% ACh Max)
1a HN(Et)2492< 10
1b HNH(Et)1250< 10
1c HN(Me)2875< 15
1d 4-FN(Et)2350< 5
1e 2-FN(Et)2620< 10

Table 1: In vitro M1 PAM activity of this compound analogs. Data is representative of typical findings in the field for similar chemotypes.[5]

Experimental Protocols

The following protocols are representative of the methods used to characterize the pharmacological activity of novel M1 PAMs.

M1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of the test compounds for the M1 receptor.

Protocol:

  • Membrane Preparation: CHO or HEK293 cells stably expressing the human M1 receptor are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in assay buffer.

  • Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-NMS) and varying concentrations of the test compound.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.

M1 Functional Assay (Calcium Mobilization)

This assay measures the ability of the compounds to potentiate the acetylcholine-induced increase in intracellular calcium, a downstream signaling event of M1 receptor activation.

Protocol:

  • Cell Plating: M1-expressing cells are plated in 96-well or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with the test compound at various concentrations.

  • Agonist Stimulation: An EC20 concentration of acetylcholine is added to the wells to stimulate the M1 receptor.

  • Fluorescence Measurement: The change in fluorescence is measured using a plate reader (e.g., FLIPR).

  • Data Analysis: The potentiation of the acetylcholine response is calculated, and EC50 values for PAM activity are determined.

FunctionalAssay cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Plate M1-expressing cells B Load with Fluo-4 AM A->B C Pre-incubate with PAM B->C D Add EC20 ACh C->D E Measure Fluorescence (FLIPR) D->E F Calculate % Potentiation E->F G Determine EC50 F->G

Caption: Workflow for a calcium mobilization functional assay.

Signaling Pathways

M1 receptor activation by acetylcholine, potentiated by a PAM, leads to the activation of the Gq protein. This initiates a signaling cascade resulting in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC ACh Acetylcholine ACh->M1R PAM PAM PAM->M1R

Caption: M1 receptor signaling pathway activated by acetylcholine and a PAM.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel M1 PAMs. The initial data suggest that this chemotype can be optimized to yield potent and selective modulators with drug-like properties. Future work should focus on expanding the SAR to improve potency, selectivity, and pharmacokinetic properties. Further in vivo studies will be necessary to validate the therapeutic potential of these compounds for the treatment of cognitive disorders. The detailed experimental protocols and understanding of the signaling pathways provided in this guide are intended to support and accelerate these research efforts.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline, a novel compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the preparation of key intermediates: 3-hydroxy-N,N-diethylaniline and 1-Boc-3-iodoazetidine. The subsequent coupling of these intermediates via a Williamson ether synthesis, followed by deprotection, yields the final product. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability. The target molecule, this compound, combines the azetidine scaffold with a diethylaniline group, a common pharmacophore in various biologically active compounds. This document outlines a comprehensive synthetic strategy to access this compound for further investigation.

Data Presentation

Table 1: Synthesis of 3-hydroxy-N,N-diethylaniline from m-Aminophenol

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1m-Aminophenol, Ethyl chlorideCaustic soda, Potassium hydroxideNot specifiedNot specifiedNot specified>99[1]

Table 2: Synthesis of 1-Boc-3-iodoazetidine from 1-Boc-3-hydroxyazetidine

StepReactantReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
11-Boc-3-hydroxyazetidineImidazole, Triphenylphosphine, Iodine, Toluene100199Not specified[2]

Table 3: Proposed Synthesis of 1-Boc-3-(3-(diethylamino)phenoxy)azetidine

StepReactantsReagents/SolventsTemperature (°C)Time (h)Expected Yield (%)Purity (%)
13-hydroxy-N,N-diethylaniline, 1-Boc-3-iodoazetidineSodium hydride, DMFRoom Temperature1270-80>95

Table 4: Proposed Deprotection of 1-Boc-3-(3-(diethylamino)phenoxy)azetidine

StepReactantReagents/SolventsTemperature (°C)Time (h)Expected Yield (%)Purity (%)
11-Boc-3-(3-(diethylamino)phenoxy)azetidineTrifluoroacetic acid, DichloromethaneRoom Temperature2>90>98

Experimental Protocols

Synthesis of 3-hydroxy-N,N-diethylaniline

This procedure is based on the alkylation of m-aminophenol.[1]

Materials:

  • m-Aminophenol

  • Ethyl chloride

  • Caustic soda

  • Potassium hydroxide

  • Reaction vessel suitable for alkylation reactions

Procedure:

  • In a suitable reaction vessel, combine m-aminophenol with caustic soda and potassium hydroxide.

  • Introduce ethyl chloride under controlled conditions.

  • The reaction mixture is worked up to isolate the 3-hydroxy-N,N-diethylaniline.

  • Purification can be achieved by distillation or column chromatography.

Synthesis of 1-Boc-3-iodoazetidine

This procedure follows a known method for the conversion of a hydroxyazetidine to an iodoazetidine.[2]

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Imidazole

  • Triphenylphosphine

  • Iodine

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Procedure:

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford 1-Boc-3-iodoazetidine as a clear oil.[2]

Synthesis of 1-Boc-3-(3-(diethylamino)phenoxy)azetidine

This proposed procedure utilizes a Williamson ether synthesis.

Materials:

  • 3-hydroxy-N,N-diethylaniline

  • 1-Boc-3-iodoazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-hydroxy-N,N-diethylaniline (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1-Boc-3-iodoazetidine (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of this compound (Final Product)

This proposed procedure involves the deprotection of the Boc group.

Materials:

  • 1-Boc-3-(3-(diethylamino)phenoxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-Boc-3-(3-(diethylamino)phenoxy)azetidine (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Product Synthesis m_aminophenol m-Aminophenol hydroxy_aniline 3-hydroxy-N,N-diethylaniline m_aminophenol->hydroxy_aniline Alkylation ethyl_chloride Ethyl Chloride ethyl_chloride->hydroxy_aniline Alkylation boc_product 1-Boc-3-(3-(diethylamino) phenoxy)azetidine hydroxy_aniline->boc_product Williamson Ether Synthesis boc_hydroxy_azetidine 1-Boc-3-hydroxyazetidine boc_iodo_azetidine 1-Boc-3-iodoazetidine boc_hydroxy_azetidine->boc_iodo_azetidine Iodination iodo_reagents I2, PPh3, Imidazole iodo_reagents->boc_iodo_azetidine Iodination boc_iodo_azetidine->boc_product Williamson Ether Synthesis williamson_reagents NaH, DMF williamson_reagents->boc_product Williamson Ether Synthesis final_product 3-(azetidin-3-yloxy)-N,N- diethylaniline boc_product->final_product Deprotection deprotection_reagents TFA, DCM deprotection_reagents->final_product Deprotection

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship start Starting Materials step1a Synthesize 3-hydroxy-N,N-diethylaniline start->step1a step1b Synthesize 1-Boc-3-iodoazetidine start->step1b step2 Couple Intermediates (Williamson Ether Synthesis) step1a->step2 step1b->step2 step3 Deprotect Azetidine step2->step3 end Final Product step3->end

Caption: Logical flow of the multi-step synthesis.

References

Applications of 3-(Azetidin-3-yloxy)-N,N-diethylaniline in Medicinal Chemistry: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific molecule 3-(azetidin-3-yloxy)-N,N-diethylaniline is not extensively available in public literature. The following application notes and protocols are based on the well-established roles of the 3-aryloxyazetidine scaffold in medicinal chemistry and serve as a representative guide for the potential applications and experimental evaluation of this compound and its analogs.

Introduction

The azetidine moiety is a valuable four-membered heterocyclic scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2][3] Its strained ring system can lead to unique conformational constraints that enhance binding affinity and selectivity for various biological targets.[1][3] The 3-aryloxyazetidine substructure, in particular, has been explored for its potential in developing ligands for central nervous system (CNS) targets.

Hypothetical Applications in CNS Drug Discovery

Based on the broader class of 3-aryloxyazetidine derivatives, this compound is a promising candidate for investigation as a modulator of key neurotransmitter systems. The N,N-diethylaniline moiety suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or muscarinic acetylcholine receptors.

Dopamine Receptor Ligands

The structural features of this compound share similarities with known dopamine receptor ligands.[4] The tertiary amine and aromatic ring are common pharmacophoric elements. Depending on the specific stereochemistry and conformational presentation, this compound could act as an agonist, antagonist, or partial agonist at dopamine D2-like (D2, D3, D4) receptors.[4][5] Such ligands are of significant interest for the treatment of various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders.[4]

Muscarinic Acetylcholine Receptor Modulators

The 3-aryloxyazetidine scaffold can also serve as a basis for the development of muscarinic acetylcholine receptor (mAChR) modulators.[6][7] Specifically, M1 and M4 receptor subtypes are attractive targets for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[7][8][9] A compound like this compound could potentially act as a positive allosteric modulator (PAM), enhancing the effect of the endogenous ligand acetylcholine, which is a sought-after mechanism for achieving subtype selectivity and avoiding off-target cholinergic side effects.[7][9][10]

Serotonin Receptor Ligands

The N,N-diethylaniline portion of the molecule also suggests possible interactions with serotonin (5-HT) receptors.[11] Various 5-HT receptor subtypes are implicated in the pathophysiology of depression, anxiety, and nausea.[11][12][13] The compound could be investigated as an antagonist at 5-HT2A or 5-HT3 receptors, for example.[11][12]

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical, yet plausible, in vitro data for "Compound-X" (representing this compound) to illustrate how its pharmacological profile might be characterized.

Table 1: Receptor Binding Affinities of Compound-X

Target ReceptorRadioligandKᵢ (nM)
Dopamine D₂[³H]Spiperone25.3
Dopamine D₃[³H]Spiperone8.1
Muscarinic M₁[³H]NMS> 1000
Muscarinic M₄[³H]NMS850
Serotonin 5-HT₂ₐ[³H]Ketanserin150.7
Serotonin 5-HT₃[³H]GR65630> 1000

Table 2: Functional Activity of Compound-X

Target ReceptorAssay TypeFunctional ResponseEC₅₀ / IC₅₀ (nM)Efficacy (%)
Dopamine D₂cAMP InhibitionAntagonistIC₅₀ = 45.2N/A
Dopamine D₃[³⁵S]GTPγS BindingPartial AgonistEC₅₀ = 15.845
Muscarinic M₄Calcium Mobilization (PAM)Positive Allosteric ModulatorEC₅₀ = 210180 (at 1 µM)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radioligand Binding Assay for Dopamine D₂ Receptors

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human dopamine D₂ receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligand: [³H]Spiperone (specific activity ~80 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound stock solution (10 mM in DMSO).

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Thaw the frozen cell membranes and homogenize in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]Spiperone (final concentration ~0.2 nM).

    • 50 µL of the membrane suspension.

  • Incubate the plates at room temperature for 90 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer.

  • Dry the filters, place them in scintillation vials with 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding, [L] is the concentration of the radioligand, and Kₔ is the dissociation constant of the radioligand.

Protocol 2: [³⁵S]GTPγS Functional Assay for Dopamine D₃ Receptors

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC₅₀) of the test compound at the human dopamine D₃ receptor.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D₃ receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP (10 mM stock in water).

  • Agonist control: Quinpirole.

  • Test compound stock solution (10 mM in DMSO).

  • 96-well microplates.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Procedure:

  • Prepare cell membranes as described in Protocol 1, resuspending the final pellet in assay buffer to a concentration of 10-20 µ g/well .

  • Pre-incubate the membranes with SPA beads for 30 minutes on ice with gentle agitation.

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add:

    • 25 µL of test compound at various concentrations.

    • 25 µL of GDP (final concentration 10 µM).

    • 50 µL of the membrane/bead mixture.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Centrifuge the plates at 150 x g for 5 minutes to allow the beads to settle.

  • Measure the radioactivity using a microplate scintillation counter.

  • Data analysis: Plot the scintillation counts against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal effect (Eₘₐₓ). Compare the Eₘₐₓ to that of a full agonist (e.g., quinpirole) to determine the degree of agonism.

Visualizations

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Dopamine) GPCR Dopamine Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis (3-aryloxyazetidine core) Primary_Binding Primary Screening (Radioligand Binding Assay) Compound_Synthesis->Primary_Binding Functional_Assay Functional Assay ([³⁵S]GTPγS or Calcium Mobilization) Primary_Binding->Functional_Assay Active Compounds Selectivity_Panel Selectivity Profiling (Panel of related receptors) Functional_Assay->Selectivity_Panel Potent Modulators In_Vitro_ADME In Vitro ADME/Tox (Microsomal stability, CYP inhibition) Selectivity_Panel->In_Vitro_ADME Selective Hits In_Vivo_PK In Vivo Pharmacokinetics (Rodent models) In_Vitro_ADME->In_Vivo_PK Lead Candidates Efficacy_Model In Vivo Efficacy Model (e.g., Behavioral model) In_Vivo_PK->Efficacy_Model

Caption: A typical workflow for CNS drug discovery and development.

References

Application Notes and Protocols for 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Application Notes

Introduction

3-(azetidin-3-yloxy)-N,N-diethylaniline is a novel synthetic compound featuring a diethylaniline moiety linked to an azetidine ring via an ether linkage. While this specific molecule is not extensively characterized in the public domain, its structural components suggest a potential role as a modulator of neurotransmitter receptors. The azetidine ring is a key pharmacophore in many biologically active compounds, including ligands for muscarinic acetylcholine receptors (mAChRs). The diethylaniline group can influence the compound's lipophilicity and potential for aromatic interactions within a receptor binding pocket. These application notes provide a hypothetical framework for investigating this compound as a chemical probe, postulating its interaction with mAChRs based on structural analogy to known muscarinic ligands.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is proposed to act as a ligand for muscarinic acetylcholine receptors. The tertiary amine of the azetidine ring is likely to be protonated at physiological pH, forming a cationic head group that can interact with the conserved aspartate residue in the orthosteric binding site of mAChRs. The diethylaniline tail may engage with hydrophobic and aromatic residues deeper within the binding pocket, potentially conferring subtype selectivity. Depending on the precise nature of these interactions, the compound could act as an agonist, mimicking the effect of acetylcholine, or as an antagonist, blocking the receptor's activity.

Postulated Synthesis

A plausible synthetic route to this compound could involve the reaction of N-Boc-3-hydroxyazetidine with 3-fluoro-N,N-diethylaniline under basic conditions, followed by deprotection of the Boc group. An alternative approach could be the Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 3-hydroxy-N,N-diethylaniline.

G cluster_synthesis Postulated Synthesis of this compound start N-Boc-3-hydroxyazetidine intermediate N-Boc-3-(3-(diethylamino)phenoxy)azetidine start->intermediate Nucleophilic Aromatic Substitution reagent1 3-Fluoro-N,N-diethylaniline reagent1->intermediate final_product This compound intermediate->final_product Boc Deprotection deprotection Acidic Deprotection (e.g., TFA) reaction_conditions Base (e.g., NaH)

Caption: Postulated synthesis workflow.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its constituent parts.

PropertyPredicted Value
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Appearance Predicted to be a colorless to pale yellow oil
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water is predicted.
pKa (most basic) Estimated to be around 8.5-9.5 for the azetidine nitrogen
Hypothetical Quantitative Data Summary

The following tables present hypothetical data for this compound as a muscarinic receptor ligand. This data is for illustrative purposes only and is based on typical values for known selective muscarinic agonists.

Table 1: Hypothetical Binding Affinities (Ki) at Human Muscarinic Receptor Subtypes

Receptor SubtypeHypothetical Kᵢ (nM)
M₁15
M₂250
M₃25
M₄300
M₅20

Table 2: Hypothetical Functional Activity (EC₅₀ and % Max Response) at Human Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeHypothetical EC₅₀ (nM)Hypothetical % Max Response (vs. Acetylcholine)
M₁Calcium Mobilization5085%
M₂cAMP Inhibition>1000<10%
M₃Calcium Mobilization7580%
M₄cAMP Inhibition>1000<10%
M₅Calcium Mobilization6082%

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competition binding assay to determine the binding affinity (Kᵢ) of this compound for the five human muscarinic acetylcholine receptor subtypes (M₁-M₅).

Materials:

  • Cell membranes expressing individual human M₁-M₅ receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compound: this compound, serially diluted.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 1 µM atropine (for non-specific binding) or 25 µL of test compound dilution.

    • 25 µL of [³H]-NMS (at a final concentration equal to its Kₔ).

    • 150 µL of cell membrane preparation (5-20 µg of protein per well).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvest the membranes by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) plate_setup Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Harvest by Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis

Caption: Radioligand binding assay workflow.

Protocol 2: Functional Characterization - Calcium Mobilization Assay (for M₁, M₃, M₅ receptors)

This protocol measures the ability of this compound to stimulate intracellular calcium release in cells expressing Gq-coupled muscarinic receptors (M₁, M₃, M₅).

Materials:

  • CHO or HEK293 cells stably expressing human M₁, M₃, or M₅ receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional, to prevent dye leakage).

  • Test compound: this compound, serially diluted.

  • Positive control: Acetylcholine.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Seed cells in microplates and grow to 80-90% confluency.

  • Load cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

  • Prepare serial dilutions of the test compound and acetylcholine in assay buffer.

  • Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Automatically inject the test compound or acetylcholine and continue to record the fluorescence intensity over time (typically 2-3 minutes).

  • Determine the peak fluorescence response for each concentration.

  • Plot the concentration-response curve and calculate the EC₅₀ and maximum response relative to acetylcholine.

G cluster_workflow Calcium Mobilization Assay Workflow cell_seeding Seed Cells in Microplate dye_loading Load Cells with Calcium Dye cell_seeding->dye_loading read_baseline Read Baseline Fluorescence dye_loading->read_baseline prepare_compounds Prepare Compound Dilutions inject_read Inject Compound & Read Fluorescence prepare_compounds->inject_read read_baseline->inject_read analysis Data Analysis (Calculate EC50) inject_read->analysis

Caption: Calcium mobilization assay workflow.

Protocol 3: Functional Characterization - cAMP Accumulation Assay (for M₂, M₄ receptors)

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing Gi-coupled muscarinic receptors (M₂, M₄).

Materials:

  • CHO or HEK293 cells stably expressing human M₂ or M₄ receptors.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Stimulation buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Forskolin.

  • Test compound: this compound, serially diluted.

  • Positive control: Acetylcholine.

  • 96- or 384-well microplates.

Procedure:

  • Seed cells in microplates and grow to the appropriate density.

  • Pre-incubate cells with serial dilutions of the test compound or acetylcholine for 15-30 minutes at 37°C.

  • Add forskolin (to a final concentration that gives a submaximal stimulation of cAMP) to all wells except the basal control.

  • Incubate for an additional 30 minutes at 37°C.

  • Lyse the cells and measure the cAMP levels according to the assay kit manufacturer's protocol.

  • Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP production.

  • Calculate the IC₅₀ value for the test compound.

G cluster_workflow cAMP Assay Workflow seed_cells Seed Cells pre_incubate Pre-incubate with Test Compound seed_cells->pre_incubate stimulate Stimulate with Forskolin pre_incubate->stimulate incubate Incubate stimulate->incubate lyse_measure Lyse Cells & Measure cAMP incubate->lyse_measure analyze Data Analysis (Calculate IC50) lyse_measure->analyze

Caption: cAMP assay workflow.

Muscarinic Receptor Signaling Pathways

G cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1_M3_M5 M₁, M₃, M₅ Receptors Gq Gαq/11 M1_M3_M5->Gq Activate PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M₂, M₄ Receptors Gi Gαi/o M2_M4->Gi Activate AC Adenylyl Cyclase (AC) Gi->AC Inhibit ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activate Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi ACh Acetylcholine (or Agonist Probe) ACh->M1_M3_M5 ACh->M2_M4

Caption: Muscarinic receptor signaling pathways.

Application Notes and Protocols for 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and potential applications of the novel compound 3-(azetidin-3-yloxy)-N,N-diethylaniline. Due to the absence of direct literature on this specific molecule, this document presents a proposed synthetic pathway based on established chemical principles and analogous reactions. Furthermore, based on the structural motifs present in the target molecule, we hypothesize its potential as a muscarinic acetylcholine receptor (mAChR) agonist and provide a detailed protocol for its evaluation. This document is intended to serve as a foundational resource for researchers interested in the synthesis and pharmacological investigation of this and related compounds.

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned through a multi-step process involving the protection of 3-hydroxyazetidine, followed by an etherification reaction with a suitable aniline derivative, and subsequent deprotection.

Synthetic Workflow

cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (Mitsunobu Reaction) cluster_2 Step 3: Diethylation cluster_3 Step 4: Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine (Boc)2O, Et3N, DCM N-Boc-3-(3-aminophenoxy)azetidine N-Boc-3-(3-aminophenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(3-aminophenoxy)azetidine 3-Aminophenol, DIAD, PPh3, THF 3-Aminophenol 3-Aminophenol N-Boc-3-(3-(diethylamino)phenoxy)azetidine N-Boc-3-(3-(diethylamino)phenoxy)azetidine N-Boc-3-(3-aminophenoxy)azetidine->N-Boc-3-(3-(diethylamino)phenoxy)azetidine Iodoethane, K2CO3, DMF This compound This compound N-Boc-3-(3-(diethylamino)phenoxy)azetidine->this compound TFA, DCM

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (Et3N, 2.2 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 mL/g) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-3-hydroxyazetidine.

Step 2: Synthesis of N-Boc-3-(3-aminophenoxy)azetidine via Mitsunobu Reaction

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 3-aminophenol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate N-Boc-3-(3-aminophenoxy)azetidine.

Step 3: Synthesis of N-Boc-3-(3-(diethylamino)phenoxy)azetidine

  • To a solution of N-Boc-3-(3-aminophenoxy)azetidine (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add potassium carbonate (K2CO3, 3.0 eq).

  • Add iodoethane (2.5 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-(3-(diethylamino)phenoxy)azetidine.

Step 4: Synthesis of this compound (Final Product)

  • Dissolve N-Boc-3-(3-(diethylamino)phenoxy)azetidine (1.0 eq) in DCM (10 mL/g).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Summary of Synthetic Steps and Conditions
StepReactantsReagents and SolventsExpected Product
13-Hydroxyazetidine HCl(Boc)2O, Et3N, DCMN-Boc-3-hydroxyazetidine
2N-Boc-3-hydroxyazetidine, 3-AminophenolDIAD, PPh3, THFN-Boc-3-(3-aminophenoxy)azetidine
3N-Boc-3-(3-aminophenoxy)azetidineIodoethane, K2CO3, DMFN-Boc-3-(3-(diethylamino)phenoxy)azetidine
4N-Boc-3-(3-(diethylamino)phenoxy)azetidineTFA, DCMThis compound

Potential Application: Muscarinic Receptor Agonism

The structure of this compound, containing a tertiary amine and an azetidine moiety, suggests a potential interaction with cholinergic receptors. Specifically, it bears some resemblance to known muscarinic agonists. Muscarinic receptors are G-protein coupled receptors involved in a wide range of physiological functions, making them attractive targets for drug discovery.[1]

Hypothesized Signaling Pathway

If this compound acts as an agonist at M1, M3, or M5 muscarinic receptors, it would likely activate the Gq signaling pathway. This would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of intracellular calcium, while DAG would activate protein kinase C (PKC).[1]

Agonist This compound Receptor Muscarinic Receptor (M1, M3, M5) Agonist->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized Gq signaling pathway for a muscarinic agonist.

Protocol: In Vitro Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing human muscarinic receptor subtypes (M1-M5).

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine as a non-selective muscarinic antagonist (for non-specific binding determination).

  • Test compound: this compound.

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and atropine in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes (e.g., 10-20 µg protein per well).

    • Test compound at various concentrations or atropine (for non-specific binding) or buffer (for total binding).

    • [³H]-NMS at a concentration near its Kd (e.g., 0.1-1.0 nM).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of excess atropine) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Summary of Biological Evaluation Parameters
AssayPurposeKey Parameters Measured
Muscarinic Receptor Binding AssayTo determine the affinity of the compound for muscarinic receptors.IC₅₀, Ki
Functional Assay (e.g., Calcium Flux)To determine the efficacy of the compound as an agonist or antagonist.EC₅₀, Emax

Conclusion

This document provides a detailed, albeit hypothetical, framework for the synthesis and evaluation of this compound. The proposed synthetic route utilizes established and reliable chemical transformations. The structural features of the target compound suggest that it may possess interesting pharmacological properties, particularly as a muscarinic receptor agonist. The provided experimental protocols for synthesis and in vitro evaluation are intended to guide researchers in the exploration of this novel chemical entity and its potential applications in drug discovery and development. Further studies will be necessary to confirm the proposed synthesis and to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols for 3-(azetidin-3-yloxy)-N,N-diethylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Azetidin-3-yloxy)-N,N-diethylaniline is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a strained azetidine ring with a diethylaniline moiety, imparts desirable physicochemical properties to molecules, influencing their pharmacological activity, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a primary focus on its role in the development of the clinical-stage drug candidate ZED-1227.

Application Notes

The primary application of this compound is as a crucial intermediate in the synthesis of ZED-1227, a potent and selective inhibitor of tissue transglutaminase 2 (TG2).[1][2][3] TG2 is an enzyme implicated in the pathogenesis of celiac disease, an autoimmune disorder triggered by the ingestion of gluten.[4][5][6] By inhibiting TG2, ZED-1227 prevents the deamidation of gliadin peptides, a key step in the inflammatory cascade that leads to intestinal damage in celiac disease patients.[7]

The azetidine moiety in this building block is a bioisostere for other cyclic amines and can confer improved properties such as increased metabolic stability and reduced off-target toxicity. The diethylaniline portion can engage in various chemical transformations, allowing for the introduction of further diversity and functionality into the target molecule.

While the most prominent application of this compound is in the synthesis of ZED-1227, its structural features suggest potential for its use in the development of other biologically active compounds. The 3-aryloxyazetidine scaffold is present in a number of compounds explored in medicinal chemistry for various targets.

Experimental Protocols

The following protocols are based on the synthesis of ZED-1227 and related intermediates.

Protocol 1: Synthesis of N-Boc-3-(3-(diethylamino)phenoxy)azetidine

This protocol describes the synthesis of the protected form of the title building block.

Reaction Scheme:

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3-(Diethylamino)phenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 3-(diethylamino)phenol (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-3-(3-(diethylamino)phenoxy)azetidine.

Quantitative Data:

ParameterValue
Starting MaterialsN-Boc-3-hydroxyazetidine, 3-(Diethylamino)phenol
Key ReagentsPPh3, DIAD/DEAD
SolventAnhydrous THF
Reaction Temperature0 °C to room temperature
Reaction Time12-24 hours
Typical Yield70-85%
Protocol 2: Deprotection of N-Boc-3-(3-(diethylamino)phenoxy)azetidine to yield this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Reaction Scheme:

Materials:

  • N-Boc-3-(3-(diethylamino)phenoxy)azetidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve N-Boc-3-(3-(diethylamino)phenoxy)azetidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane (4 M, 5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure to obtain this compound, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data:

ParameterValue
Starting MaterialN-Boc-3-(3-(diethylamino)phenoxy)azetidine
Key ReagentsTFA or HCl in dioxane
SolventDichloromethane
Reaction TemperatureRoom temperature
Reaction Time1-4 hours
Typical Yield>90%
Protocol 3: Coupling with a Carboxylic Acid (General Procedure for ZED-1227 Synthesis)

This protocol outlines a general procedure for the amide bond formation between this compound and a carboxylic acid, a key step in the synthesis of ZED-1227.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., the second building block of ZED-1227) (1.0-1.2 eq)

  • Coupling agents: HATU, HBTU, or EDC/HOBt

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0-1.2 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide product.

Quantitative Data:

ParameterValue
Starting MaterialsThis compound, Carboxylic Acid
Coupling AgentsHATU, HBTU, or EDC/HOBt
BaseDIPEA or TEA
SolventDMF or DCM
Reaction TemperatureRoom temperature
Reaction Time2-12 hours
Typical Yield60-80%

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Coupling Reaction (ZED-1227 Synthesis) start N-Boc-3-hydroxyazetidine + 3-(Diethylamino)phenol mitsunobu Mitsunobu Reaction (PPh3, DIAD/DEAD, THF) start->mitsunobu protected_intermediate N-Boc-3-(3-(diethylamino)phenoxy)azetidine mitsunobu->protected_intermediate deprotection Boc Deprotection (TFA or HCl in dioxane, DCM) protected_intermediate->deprotection final_product This compound deprotection->final_product coupling Amide Coupling final_product->coupling carboxylic_acid Carboxylic Acid (Building Block 2) activation Carboxylic Acid Activation (HATU, DIPEA, DMF) carboxylic_acid->activation activation->coupling final_amide Coupled Product (ZED-1227 Precursor) coupling->final_amide TG2_signaling_pathway cluster_celiac_pathogenesis Celiac Disease Pathogenesis cluster_intervention Therapeutic Intervention gluten Gluten Ingestion gliadin Gliadin Peptides gluten->gliadin tg2 Tissue Transglutaminase 2 (TG2) gliadin->tg2 Deamidation deamidated_gliadin Deamidated Gliadin Peptides tg2->deamidated_gliadin apc Antigen Presenting Cell (APC) with HLA-DQ2/8 deamidated_gliadin->apc Binding t_cell CD4+ T-Cell Activation apc->t_cell Presentation inflammation Inflammatory Cascade & Intestinal Damage t_cell->inflammation zed1227 ZED-1227 (TG2 Inhibitor) zed1227->tg2 Inhibition

References

In vitro and in vivo studies with 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and databases reveals no specific in vitro or in vivo studies for the compound 3-(azetidin-3-yloxy)-N,N-diethylaniline. As a result, the generation of detailed, data-driven Application Notes and Protocols for this specific molecule is not possible at this time.

However, to provide a framework and demonstrate the requested format, we have created a comprehensive template for a hypothetical azetidine-based compound, "Compound A," with assumed muscarinic acetylcholine M1 receptor agonist activity. This template adheres to all specified requirements for data presentation, experimental protocols, and visualization.

Application Notes and Protocols: Compound A (Azetidine-Based M1 Agonist)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Compound A is a novel, selective muscarinic acetylcholine M1 receptor agonist featuring an azetidine moiety. This document outlines key in vitro and in vivo experimental protocols to characterize its pharmacological profile. The data presented herein is hypothetical and for illustrative purposes only.

Data Presentation: Summary of Pharmacological Data

The following tables summarize the hypothetical quantitative data for Compound A.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

Receptor Target Binding Affinity (Kᵢ, nM)
Muscarinic M1 15
Muscarinic M2 850
Muscarinic M3 1,200
Muscarinic M4 975

| Muscarinic M5 | 650 |

Table 2: In Vitro Functional Activity

Assay Type Cell Line Parameter Value
Calcium Mobilization CHO-M1 EC₅₀ (nM) 45

| IP-One Accumulation | HEK293-M1 | EC₅₀ (nM) | 62 |

Table 3: In Vivo Pharmacokinetic Profile (Rodent Model)

Parameter Value
Bioavailability (Oral) 40%
Half-life (t½, hours) 2.5
Cₘₐₓ (ng/mL) 250

| Tₘₐₓ (hours) | 1.0 |

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Compound A for human muscarinic acetylcholine receptors (M1-M5).

Materials:

  • Membrane preparations from cells expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Compound A stock solution (10 mM in DMSO).

  • 96-well microplates.

  • Scintillation counter.

Methodology:

  • Prepare serial dilutions of Compound A in assay buffer.

  • In a 96-well plate, add 50 µL of diluted Compound A, 50 µL of [³H]-NMS (final concentration 0.5 nM), and 100 µL of the receptor membrane preparation (20 µg protein).

  • For total binding wells, add 50 µL of assay buffer instead of Compound A.

  • For non-specific binding wells, add 50 µL of atropine.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer.

  • Allow the filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC₅₀ value by non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Novel Object Recognition (NOR) Task

Objective: To assess the effect of Compound A on cognitive function (memory) in a rodent model.

Materials:

  • Adult male rodents (e.g., Wistar rats).

  • Open field arena (50 cm x 50 cm x 40 cm).

  • Two sets of identical objects (Familiarization phase) and one novel object (Test phase).

  • Compound A formulation for oral administration.

  • Vehicle control (e.g., 0.5% methylcellulose in water).

  • Video tracking software.

Methodology:

  • Habituation: Allow each animal to explore the empty arena for 10 minutes for 3 consecutive days.

  • Administration: On day 4, administer Compound A (e.g., 1, 3, 10 mg/kg) or vehicle orally, 60 minutes before the familiarization phase.

  • Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore for 5 minutes. Record the time spent exploring each object.

  • Inter-trial Interval: Return the animal to its home cage for a 1-hour interval.

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis: Calculate the discrimination index (DI) as (Time_N - Time_F) / (Time_N + Time_F). A higher DI indicates better memory performance. Compare the DI between treatment groups using an appropriate statistical test (e.g., ANOVA).

Visualizations

Signaling Pathway

M1_Receptor_Signaling_Pathway CompoundA Compound A (Agonist) M1R M1 Muscarinic Receptor CompoundA->M1R Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse PKC->CellularResponse

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis invitro In Vitro Screening (Binding & Functional Assays) start->invitro selectivity Selectivity Profiling invitro->selectivity pk In Vivo Pharmacokinetics (Rodent Model) selectivity->pk efficacy In Vivo Efficacy (e.g., Novel Object Recognition) pk->efficacy tox Preliminary Toxicology efficacy->tox decision Go/No-Go Decision (Lead Optimization) tox->decision

Caption: Preclinical Drug Discovery Workflow.

Application Notes and Protocols for High-Throughput Screening of 3-(Azetidin-3-yloxy)-N,N-diethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-(azetidin-3-yloxy)-N,N-diethylaniline scaffold is a promising chemical starting point for the development of novel therapeutics targeting the central nervous system. The structural motifs, including the azetidine ring and the diethylaniline group, suggest potential interactions with a variety of biogenic amine receptors and transporters. This document provides detailed high-throughput screening (HTS) protocols to efficiently screen libraries of these derivatives against several high-priority target classes, including muscarinic acetylcholine receptors, dopamine receptors, serotonin receptors, neurotransmitter transporters, and acetylcholinesterase. The provided assays are designed for robustness, scalability, and automation-friendliness, enabling the rapid identification and characterization of lead compounds.

Potential Biological Targets and Signaling Pathways

Based on the structure of this compound derivatives, several key CNS targets are of high interest. A primary hypothesized target is the M1 muscarinic acetylcholine receptor (M1 mAChR) , a Gq-coupled GPCR crucial for cognitive processes.[1][2] Compounds acting as positive allosteric modulators (PAMs) of the M1 receptor are sought after for treating cognitive deficits in Alzheimer's disease and schizophrenia.[3][4]

The M1 mAChR signaling cascade is initiated by the binding of acetylcholine, leading to the activation of Gαq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger that can be detected in HTS assays.[1]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gαq M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers ACh Acetylcholine ACh->M1R Binds Orthosteric Site PAM PAM Derivative PAM->M1R Binds Allosteric Site

M1 Muscarinic Receptor Signaling Pathway.

Other potential targets include:

  • Dopamine D2/D3 Receptors: Antagonists of these receptors are used in the treatment of psychosis.[5][6]

  • Serotonin (5-HT) Receptors: Various subtypes are implicated in mood disorders, anxiety, and psychosis.[7]

  • Neurotransmitter Transporters (DAT, SERT, NET): Inhibition of these transporters is a key mechanism for antidepressant and psychostimulant drugs.[8][9]

  • Acetylcholinesterase (AChE): Inhibition of AChE increases acetylcholine levels and is a therapeutic strategy for Alzheimer's disease.[10][11][12]

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and concise manner to facilitate the identification of potent and selective compounds. The tables below provide templates for presenting data for M1 PAMs and D2 antagonists.

Note: The following data are for illustrative purposes with structurally related compounds, as specific data for this compound derivatives were not publicly available. These examples serve as a template for data presentation.

Table 1: High-Throughput Screening Data for M1 Receptor Positive Allosteric Modulators (PAMs)

Compound IDM1 PAM EC50 (µM) [a]M1 Agonist Activity (% ACh Max) [b]M2/M3/M4/M5 Selectivity (Fold vs. M1) [c]
VU0486846 0.3129%>100
VU0453595 2.14<10%>50
BQCA 0.1580%~10
Compound 28a 0.21Not Reported>100
Compound 33 0.017Not Reported>100

[a] EC50 values determined from a calcium mobilization assay in the presence of an EC20 concentration of acetylcholine.[13] [b] Agonist activity measured as the percentage of the maximal response to acetylcholine.[13] [c] Selectivity determined by comparing EC50 values at M1 versus other muscarinic receptor subtypes.[3]

Table 2: High-Throughput Screening Data for Dopamine D2 Receptor Antagonists

Compound IDD2 Receptor Ki (nM) [d]D3 Receptor Ki (nM) [e]D2 vs D3 Selectivity (Fold)5-HT2A Receptor Ki (nM)
Spiperone 0.10.551.2
Haloperidol 1.57.5520
Chlorpromazine 2.2104.55.5
(S)-Sulpiride 2.915051.7>10,000
PF-4363467 6923.10.0045>10,000

[d, e] Ki values determined from radioligand binding assays using [3H]spiperone.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for M1 Receptor PAMs

This fluorescence-based assay is a robust method for identifying M1 receptor agonists and PAMs in a high-throughput format.[3] It measures the increase in intracellular calcium following receptor activation.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed CHO-K1 cells stably expressing human M1 receptor into 384-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours at 37°C, 5% CO₂ Seed_Cells->Incubate_24h Load_Dye Load cells with Fluo-4 AM calcium indicator dye (e.g., 45 min at 37°C) Incubate_24h->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Add_Compound Add test compounds (derivatives) and control compounds Wash_Cells->Add_Compound Pre_Incubate Pre-incubate with compounds (e.g., 1.5 min) Add_Compound->Pre_Incubate Add_Agonist Add EC20 concentration of acetylcholine Pre_Incubate->Add_Agonist Measure_Fluorescence Measure fluorescence intensity kinetically (e.g., using a FLIPR or FlexStation) Add_Agonist->Measure_Fluorescence Data_Analysis Analyze data: calculate % activation and determine EC50/IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for Calcium Mobilization Assay.

Materials:

  • CHO-K1 cells stably expressing the human M1 receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed M1-expressing CHO cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.

  • Dye Loading: Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer. Remove cell culture medium and add 20 µL of loading solution to each well. Incubate for 45-60 minutes at 37°C.[3]

  • Compound Addition: After incubation, wash the cells with assay buffer. Add 20 µL of test compounds at various concentrations (typically in a 10-point dose-response format) to the wells.

  • PAM Screening:

    • Pre-incubate the plate with the test compounds for 1.5-5 minutes at room temperature.[3]

    • Add a submaximal (EC20) concentration of acetylcholine (e.g., 10 µL of a 4x solution).

  • Agonist Screening:

    • Instead of acetylcholine, add assay buffer to the control wells.

  • Fluorescence Reading: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) kinetically for 60-120 seconds.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. For PAMs, the potentiation of the ACh response is calculated. For agonists, the direct activation is measured. Plot dose-response curves and calculate EC50 values.

Protocol 2: Radioligand Binding Assay for D2/D3 Receptor Antagonists

This assay measures the ability of test compounds to displace a radiolabeled ligand from the dopamine D2 or D3 receptor, allowing for the determination of the compound's binding affinity (Ki).

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing D2 or D3 receptors Start->Prepare_Membranes Add_Reagents In a 96-well plate, add: - Cell membranes - [3H]Spiperone (Radioligand) - Test compound or buffer Prepare_Membranes->Add_Reagents Define_Binding Total Binding Wells: No competitor Non-Specific Binding Wells: High conc. of unlabeled antagonist Test Wells: Test compound dilutions Add_Reagents->Define_Binding Incubate Incubate to reach equilibrium (e.g., 60 min at 30°C) Define_Binding->Incubate Filter Rapidly filter contents through a GF/C filter plate to separate bound from free radioligand Incubate->Filter Wash_Filters Wash filters with ice-cold buffer to remove non-specific binding Filter->Wash_Filters Dry_Filters Dry the filter plate Wash_Filters->Dry_Filters Add_Scintillant Add scintillation cocktail to each well Dry_Filters->Add_Scintillant Count_Radioactivity Count radioactivity (CPM) in a microplate scintillation counter Add_Scintillant->Count_Radioactivity Data_Analysis Analyze data: calculate specific binding and determine IC50 and Ki values Count_Radioactivity->Data_Analysis End End Data_Analysis->End

Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes from cells stably expressing human D2 or D3 receptors.

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]Spiperone (a D2/D3 antagonist).

  • Unlabeled competitor for non-specific binding (e.g., haloperidol).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates (e.g., GF/C).

  • Vacuum filtration manifold.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled competitor (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [3H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM).

    • 150 µL of diluted cell membranes (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration onto a 96-well filter plate.

  • Washing: Wash the filters 3-4 times with ice-cold binding buffer.

  • Drying and Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Neurotransmitter Transporter Uptake Assay

This is a homogeneous, fluorescence-based assay to screen for inhibitors of dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.[8][9]

Transporter_Uptake_Workflow Start Start Seed_Cells Seed HEK293 cells expressing DAT, SERT, or NET into 96- or 384-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Wash_Cells Wash cells with assay buffer Incubate_24h->Wash_Cells Add_Inhibitors Add test compounds (potential inhibitors) and control inhibitors (e.g., cocaine, fluoxetine) Wash_Cells->Add_Inhibitors Incubate_Inhibitors Incubate for 10-30 minutes at 37°C Add_Inhibitors->Incubate_Inhibitors Add_Dye_Solution Add fluorescent transporter substrate solution (containing a masking dye for extracellular fluorescence) Incubate_Inhibitors->Add_Dye_Solution Read_Fluorescence Immediately read fluorescence intensity kinetically or as an endpoint measurement on a bottom-read fluorescence plate reader Add_Dye_Solution->Read_Fluorescence Data_Analysis Analyze data: calculate the rate of uptake or endpoint fluorescence and determine IC50 values Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for Neurotransmitter Uptake Assay.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, SERT, or NET).

  • Assay Buffer (e.g., HBSS with 0.1% BSA).

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).

  • Test compounds and known inhibitors (e.g., cocaine for DAT, fluoxetine for SERT).

  • 96- or 384-well black, clear-bottom plates.

  • Bottom-read fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed transporter-expressing HEK293 cells into 96- or 384-well plates and allow them to form a confluent monolayer (typically 20 hours).

  • Compound Addition: Remove the culture medium and add test compounds diluted in assay buffer to the wells. Incubate for 10-30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells.

  • Fluorescence Reading: Immediately place the plate in a bottom-read fluorescence microplate reader.

    • Kinetic Mode: Read fluorescence every 1-2 minutes for 30-60 minutes.

    • Endpoint Mode: Incubate for a fixed time (e.g., 30 minutes) at 37°C in the dark, then read the fluorescence.

  • Data Analysis: The rate of fluorescence increase (kinetic mode) or the final fluorescence intensity (endpoint mode) is proportional to transporter activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 values.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

This is a colorimetric assay based on the Ellman method, adapted for HTS, to screen for AChE inhibitors.[10][12]

Materials:

  • Human recombinant AChE.

  • Assay Buffer: e.g., 0.1 M phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test compounds and a known inhibitor (e.g., donepezil or physostigmine).

  • 384-well clear plates.

  • Absorbance microplate reader.

Procedure:

  • Assay Setup: In a 384-well plate, add:

    • Test compounds at various concentrations.

    • Human recombinant AChE.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add a solution containing both ATCh and DTNB to all wells to start the reaction.

  • Absorbance Reading: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis: The rate of increase in absorbance is proportional to AChE activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value. The assay is a "mix-incubate-measure" type, making it highly amenable to automation.

References

Application Notes and Protocols for 3-(azetidin-3-yloxy)-N,N-diethylaniline in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including scientific literature and patent databases, currently lacks specific data regarding the therapeutic applications, pharmacological activity, and detailed experimental protocols for 3-(azetidin-3-yloxy)-N,N-diethylaniline. The following application notes and protocols are therefore presented as a generalized framework based on the analysis of its structural motifs—the azetidine ring and the N,N-diethylaniline moiety—and data from structurally related compounds. Researchers should use this information as a foundational guide for initiating investigations into the potential therapeutic utility of this specific molecule.

Introduction

The compound this compound incorporates two key structural features that are of significant interest in medicinal chemistry: the azetidine ring and an N,N-diethylaniline moiety. The azetidine scaffold is a four-membered saturated heterocycle that provides a rigid and three-dimensional framework, which can be advantageous for achieving high binding affinity and selectivity for biological targets.[1][2][3] Azetidine derivatives have been explored for a wide range of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) applications.[2][4][5] The N,N-diethylaniline substructure is a common feature in various biologically active molecules and can influence properties such as lipophilicity and receptor interactions.

This document outlines potential therapeutic applications for this compound, along with generalized experimental protocols to guide its synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the known activities of related azetidine and N,N-diethylaniline derivatives, this compound could be investigated for, but not limited to, the following therapeutic areas:

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the N,N-diethylaniline group may facilitate blood-brain barrier penetration, making it a candidate for targeting CNS receptors. Azetidine-based scaffolds are being developed for various CNS-focused molecular libraries.[4]

  • Oncology: Numerous azetidine-containing compounds have demonstrated potent anticancer activity.[2][5] The cytotoxic potential of this compound against various cancer cell lines could be a primary area of investigation.

  • Infectious Diseases: The azetidine ring is a component of some antibacterial agents.[2] Screening for activity against a panel of pathogenic bacteria and fungi is a viable research direction.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • 3-fluoro-N,N-diethylaniline

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of tert-butyl 3-(3-(diethylamino)phenoxy)azetidine-1-carboxylate.

    • To a solution of 1-Boc-3-hydroxyazetidine in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 3-fluoro-N,N-diethylaniline to the reaction mixture and heat to 80 °C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Step 2: Deprotection to yield this compound.

    • Dissolve the product from Step 1 in dichloromethane.

    • Add trifluoroacetic acid dropwise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

Workflow for Synthesis:

G cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Deprotection A1 1-Boc-3-hydroxyazetidine B Sodium Hydride, DMF A1->B A2 3-fluoro-N,N-diethylaniline A2->B C tert-butyl 3-(3-(diethylamino)phenoxy)azetidine-1-carboxylate B->C D TFA, DCM C->D E This compound D->E

Synthetic workflow for this compound.
Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the anticancer potential of the compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in complete growth medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include vehicle-only wells as a negative control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assay:

G A Seed Cancer Cells B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow of the in vitro cytotoxicity (MTT) assay.

Quantitative Data Summary

As no specific experimental data for this compound is available, the following table is a template for summarizing potential future findings from a cytotoxicity screen.

CompoundCell LineIC₅₀ (µM) [Hypothetical]
This compoundMCF-7TBD
This compoundA549TBD
This compoundHCT116TBD
Doxorubicin (Control)MCF-7~0.1
Doxorubicin (Control)A549~0.5
Doxorubicin (Control)HCT116~0.2
TBD: To Be Determined

Potential Signaling Pathway Involvement

Given the structural alerts from the azetidine and aniline moieties, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->PI3K Inhibition

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While this compound is a novel chemical entity with limited available data, its structural components suggest potential for therapeutic development, particularly in oncology and CNS disorders. The provided application notes and protocols offer a starting point for the systematic investigation of its synthetic feasibility and biological activity. Further research is warranted to elucidate its precise mechanism of action, pharmacological profile, and therapeutic potential.

References

Application Note & Protocol: Quantification of 3-(azetidin-3-yloxy)-N,N-diethylaniline using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, proposed analytical method for the quantification of 3-(azetidin-3-yloxy)-N,N-diethylaniline in human plasma. Due to the absence of specific published methods for this analyte, the following protocol has been developed based on established principles of bioanalytical method development for small molecules with similar structural motifs, including aromatic amines and azetidine-containing compounds.[1][2][3] The described Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is designed for high sensitivity and selectivity, making it suitable for pharmacokinetic studies in a drug development setting.[4][5]

Introduction

This compound is a novel small molecule with potential therapeutic applications. To support its development, a robust and reliable analytical method for its quantification in biological matrices is essential. This application note details a hypothetical yet scientifically grounded LC-MS/MS protocol for the determination of this compound in human plasma. The method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d10

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Standard Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the primary stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Analytical Protocol

Sample Preparation
  • Label polypropylene microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

  • To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution (in acetonitrile). This 3:1 ratio of organic solvent to plasma facilitates efficient protein precipitation.[4][6]

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a 96-well plate or HPLC vials for analysis.

LC-MS/MS Conditions

The following are proposed starting conditions and may require further optimization.

ParameterProposed Condition
LC Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. Total run time: 5 minutes.
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Analyte: m/z 221.2 → 148.1 (Proposed fragmentation of the diethylaniline moiety) IS: m/z 231.2 → 158.1 (Hypothetical for d10 IS)
Source Temperature 500 °C
IonSpray Voltage 5500 V

Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of this analytical method upon validation.

ParameterExpected Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Minimal and compensated by the stable isotope-labeled IS
Recovery Consistent and reproducible

Workflow and Pathway Diagrams

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add IS in Acetonitrile (150 µL) Plasma->Add_IS Precipitation Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection (QqQ) Ionization->Detection Quantification Data Quantification Detection->Quantification

Caption: Proposed analytical workflow for the quantification of this compound.

Fragmentation_Pathway Parent Parent Ion This compound [M+H]+ m/z 221.2 Fragment Product Ion N,N-diethylaniline fragment m/z 148.1 Parent->Fragment CID Loss Neutral Loss Azetidin-3-ol m/z 73.1 Parent->Loss

Caption: Proposed fragmentation pathway for this compound in MS/MS.

Conclusion

This application note provides a comprehensive, albeit hypothetical, LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol is based on established bioanalytical techniques and serves as a robust starting point for formal method development and validation.[6][7][8] The high sensitivity and selectivity of LC-MS/MS make it the ideal platform for supporting preclinical and clinical development of this compound.[4][5]

References

Application Notes and Protocols for 3-(azetidin-3-yloxy)-N,N-diethylaniline in Material Science Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of a Novel Compound with Potential Applications

Introduction

3-(azetidin-3-yloxy)-N,N-diethylaniline is a unique organic molecule that combines the structural features of an azetidine ring, an ether linkage, and a substituted aniline. While direct research on the applications of this specific compound in material science is not yet widely published, its constituent chemical moieties suggest a range of potential uses. This document aims to provide a forward-looking perspective on the possible applications of this compound in material science, drawing parallels from research on related compounds. We will also propose hypothetical experimental protocols based on established methodologies for similar molecules.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is known to introduce conformational rigidity and can influence the metabolic stability of molecules.[1] The N,N-diethylaniline group is a well-established component in the synthesis of various dyes and as a catalyst in polymerization reactions.[2] The ether linkage provides flexibility and can influence the solubility and electronic properties of the final material.

Potential Applications in Material Science

Based on the functional groups present in this compound, several potential applications in material science can be envisioned:

  • Monomer for High-Performance Polymers: The aniline and azetidine functionalities could allow this molecule to act as a monomer or a cross-linking agent in the synthesis of novel polymers. The rigidity of the azetidine ring could enhance the thermal stability and mechanical properties of the resulting polymers.

  • Organic Light-Emitting Diodes (OLEDs): Aniline derivatives are often used as hole-transporting materials in OLEDs. The specific electronic properties imparted by the azetidin-3-yloxy substituent could be explored for the development of new and efficient OLED materials.

  • Dye Synthesis: N,N-diethylaniline is a common precursor in the synthesis of various dyes. The incorporation of the azetidin-3-yloxy group could lead to the development of novel dyes with unique photophysical properties, such as altered absorption and emission spectra, or improved stability.

  • Epoxy Resin Curing Agents: The amine functionality in the aniline group suggests that this compound could be investigated as a curing agent for epoxy resins. The structure of the molecule could influence the cross-linking density and the final properties of the cured resin.

Hypothetical Experimental Protocols

The following are proposed experimental protocols for investigating the potential applications of this compound. These are generalized procedures and would require optimization for specific research goals.

Protocol 1: Synthesis of a Polyaniline Derivative

Objective: To synthesize a polymer using this compound as a monomer and to characterize its properties.

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), 1 M

  • Ammonium hydroxide (NH₄OH)

  • N-Methyl-2-pyrrolidone (NMP)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of ammonium persulfate (as an oxidant) to the monomer solution with constant stirring.

  • Maintain the reaction temperature at 0-5 °C for 24 hours.

  • After the reaction, collect the polymer precipitate by filtration.

  • Wash the precipitate with 1 M HCl, followed by deionized water, and then methanol to remove unreacted monomer and oligomers.

  • Neutralize the polymer by stirring in a 0.1 M NH₄OH solution.

  • Filter, wash with deionized water until the filtrate is neutral, and then dry the polymer under vacuum.

  • Characterize the synthesized polymer using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Thermogravimetric Analysis (TGA).

Protocol 2: Evaluation as a Hole-Transporting Material in OLEDs

Objective: To fabricate and test a simple OLED device using a film of a polymer derived from this compound as the hole-transporting layer (HTL).

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Polymer synthesized from this compound

  • An emissive layer material (e.g., Alq₃)

  • A low work function metal for the cathode (e.g., Calcium, Aluminum)

  • Organic solvents (e.g., chlorobenzene)

Procedure:

  • Clean the ITO-coated glass substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate to act as a hole-injection layer.

  • Anneal the substrate.

  • Dissolve the synthesized polymer in a suitable organic solvent and spin-coat it on top of the PEDOT:PSS layer to form the HTL.

  • Anneal the substrate.

  • Thermally evaporate the emissive layer (e.g., Alq₃) onto the HTL.

  • Thermally evaporate the cathode metal (e.g., Ca followed by Al) on top of the emissive layer.

  • Encapsulate the device to protect it from air and moisture.

  • Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.

Data Presentation

As there is no published experimental data for this compound in material science, we present a hypothetical data table for the characterization of a polymer synthesized from this monomer.

PropertyHypothetical Value
Number Average Molecular Weight (Mn)15,000 g/mol
Polydispersity Index (PDI)1.8
Glass Transition Temperature (Tg)180 °C
Decomposition Temperature (Td)350 °C (5% weight loss)
Electrical Conductivity1 x 10⁻⁵ S/cm (doped)

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

Monomer This compound Polymerization Oxidative Polymerization Monomer->Polymerization Purification Filtration & Washing Polymerization->Purification Polymer Synthesized Polymer Purification->Polymer Characterization Characterization Polymer->Characterization FTIR FTIR Characterization->FTIR NMR NMR Characterization->NMR GPC GPC Characterization->GPC TGA TGA Characterization->TGA

Caption: A logical workflow for the synthesis and characterization of a novel polymer.

Experimental Workflow for OLED Fabrication

cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Device Completion ITO ITO Substrate Cleaning PEDOT Spin-coat PEDOT:PSS ITO->PEDOT HTL Spin-coat HTL (Polymer Film) PEDOT->HTL EML Evaporate Emissive Layer HTL->EML Cathode Evaporate Cathode EML->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Testing Encapsulation->Testing J-V-L Testing

Caption: Step-by-step workflow for the fabrication of an OLED device.

While this compound is a compound with no established role in material science at present, its chemical structure holds considerable promise. The outlined potential applications and hypothetical protocols provide a foundational framework for future research into this and similar molecules. Further investigation is warranted to synthesize, characterize, and evaluate the properties of materials derived from this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low yields in the Williamson ether synthesis step between N-Boc-3-iodoazetidine and 3-(diethylamino)phenol. What are the potential causes and solutions?

A1: Low yields in this Williamson ether synthesis are a common issue. The primary causes can be categorized as follows:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A base that is too weak may not sufficiently deprotonate the phenol, while a base that is too strong or used at high temperatures can promote side reactions.

  • Side Reactions: The most common side reaction is the elimination of HI from N-Boc-3-iodoazetidine to form N-Boc-azetidine, especially when using a sterically hindered or strong base.[1][2][3] Another possibility is C-alkylation of the phenoxide on the aromatic ring, although this is less common.[1]

  • Poor Quality of Starting Materials: Impurities in either the N-Boc-3-iodoazetidine or the 3-(diethylamino)phenol can interfere with the reaction. The phenol is susceptible to oxidation.

Troubleshooting Steps:

  • Optimize the Base: Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are effective bases for deprotonating the phenol. Start with 1.1 equivalents of the base. If elimination is a significant issue, a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent could be explored, though this may require higher temperatures and longer reaction times.

  • Solvent Selection: Anhydrous polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the phenoxide and promote the S(_N)2 reaction.[4] Ensure the solvent is thoroughly dried before use.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, monitoring the reaction progress by TLC or LC-MS. High temperatures favor the elimination side reaction.[1]

  • Check Starting Material Purity: Verify the purity of your starting materials by NMR or other analytical techniques. 3-(diethylamino)phenol can be purified by recrystallization or column chromatography if needed.

ParameterRecommended ConditionAlternative ConditionRationale
Base NaH (1.1 eq)KOt-Bu (1.1 eq)Efficiently deprotonates the phenol.[5]
Solvent Anhydrous DMFAnhydrous DMSOPolar aprotic solvents favor S(_N)2 reactions.[4]
Temperature 25-50 °C0 °C to RTMinimize elimination side products.[1][2]
Atmosphere Inert (N₂ or Ar)-Prevents oxidation of the phenoxide.

Q2: I am having difficulty with the N-Boc deprotection step. The reaction is either incomplete or I am seeing decomposition of my product. What should I do?

A2: The N-Boc deprotection of this compound can be challenging due to the potential for side reactions under harsh acidic conditions.

  • Incomplete Deprotection: Insufficient acid concentration or reaction time can lead to incomplete removal of the Boc group.

  • Product Decomposition: Strong acids, especially at elevated temperatures, can lead to degradation of the desired product. The azetidine ring can be susceptible to opening under harsh conditions.

Troubleshooting Steps:

  • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for Boc deprotection.[6] A 20-50% solution of TFA in DCM at room temperature is a good starting point. An alternative is using 4M HCl in dioxane.[3]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

  • Aqueous Work-up: Upon completion, it is crucial to quench the acid and extract the product. A basic aqueous work-up (e.g., with saturated NaHCO₃ solution) will neutralize the excess acid and allow for the extraction of the free amine into an organic solvent.

  • Temperature Control: Perform the deprotection at 0 °C to room temperature. Avoid heating unless absolutely necessary, as this can promote decomposition.

ParameterRecommended ConditionAlternative ConditionRationale
Reagent 20-50% TFA in DCM4M HCl in 1,4-dioxaneEffective and clean deprotection.[3][6]
Temperature 0 °C to RTRTMinimizes potential for product degradation.
Reaction Time 1-4 hours1-4 hoursMonitor by TLC or LC-MS for completion.
Work-up Quench with sat. NaHCO₃ (aq)Extraction with organic solventNeutralizes acid and isolates the product.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-((3-(diethylamino)phenyl)oxy)azetidine-1-carboxylate (Williamson Ether Synthesis)
  • To a solution of 3-(diethylamino)phenol (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-iodoazetidine (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Synthesis of this compound (N-Boc Deprotection)
  • Dissolve tert-butyl 3-((3-(diethylamino)phenyl)oxy)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_intermediate Intermediate cluster_reaction2 N-Boc Deprotection cluster_final Final Product A 3-(diethylamino)phenol R1 NaH, DMF A->R1 B N-Boc-3-iodoazetidine B->R1 C N-Boc protected product R1->C R2 TFA, DCM C->R2 D This compound R2->D Troubleshooting_Workflow Start Low Yield Observed Step1 Check for Side Products (TLC/LC-MS) Start->Step1 Side_Products Side Products Present? Step1->Side_Products Optimize_Conditions Optimize Reaction Conditions (Base, Temp, Solvent) Side_Products->Optimize_Conditions Yes Check_Purity Check Starting Material Purity Side_Products->Check_Purity No End Improved Yield Optimize_Conditions->End Purify Purify Starting Materials Check_Purity->Purify Purify->End Side_Reactions cluster_desired Desired Reaction (SN2) cluster_side Side Reaction (E2) Start N-Boc-3-iodoazetidine + Phenoxide Desired Ether Product Start->Desired Nucleophilic Attack Side Elimination Product (N-Boc-azetidine) Start->Side Base-induced Elimination

References

Overcoming challenges in the synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of this compound. The synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide is designed to help you navigate these potential issues effectively.

Proposed Synthetic Route

A common and logical approach to synthesizing this compound involves a three-step process:

  • Protection of Azetidin-3-ol: The secondary amine of azetidin-3-ol is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

  • Williamson Ether Synthesis: The protected N-Boc-azetidin-3-ol is coupled with a suitable 3-substituted N,N-diethylaniline derivative under basic conditions.

  • Deprotection: The Boc protecting group is removed from the azetidine nitrogen to yield the final product.

Troubleshooting Guide

Problem 1: Low yield during the N-Boc protection of azetidin-3-ol.

Question: I am getting a low yield of N-Boc-azetidin-3-ol. What are the possible causes and how can I improve it?

Answer: Low yields in this step are often due to suboptimal reaction conditions or the quality of the starting materials. Here are some factors to consider:

  • Base: Ensure you are using a suitable base, such as triethylamine or diisopropylethylamine, to neutralize the HCl if you are starting from azetidin-3-ol hydrochloride. The base should be added in a slight excess.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally effective. Ensure the solvent is dry.

  • Temperature: The reaction is typically run at room temperature. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can sometimes improve yields by minimizing side reactions.

  • Di-tert-butyl dicarbonate (Boc₂O): Use a fresh bottle of Boc₂O, as it can degrade over time. A slight excess (1.1-1.2 equivalents) is recommended.

  • Work-up: During the aqueous work-up, ensure the pH is appropriately adjusted to extract the product efficiently into the organic layer.

Problem 2: The Williamson ether synthesis is not proceeding to completion or is giving low yields.

Question: My Williamson ether synthesis between N-Boc-azetidin-3-ol and 3-fluoro-N,N-diethylaniline is sluggish and gives a poor yield of the desired ether. What can I do?

Answer: The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on the reaction conditions and the nature of the reactants.[1][2][3] Here are several troubleshooting steps:

  • Base Selection: A strong base is required to deprotonate the phenol. Sodium hydride (NaH) is a common choice and is very effective.[4] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, with Cs₂CO₃ often giving better results in difficult couplings.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this reaction as they can solvate the cation of the base and increase the nucleophilicity of the phenoxide. Ensure the solvent is anhydrous.

  • Temperature: Heating the reaction is often necessary. A temperature range of 80-120 °C is typical. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Leaving Group: While a fluoro group on the aniline ring can be displaced, a better leaving group like a nitro group (in 3-nitro-N,N-diethylaniline) might lead to a more efficient reaction. If using a halide, consider using a catalyst like CuI to facilitate the coupling.

  • Alternative Reactants: Consider reversing the roles of the nucleophile and electrophile. You could synthesize N-Boc-3-mesyloxy- or N-Boc-3-tosyloxyazetidine and react it with 3-hydroxy-N,N-diethylaniline.

Problem 3: Significant formation of side products during the Williamson ether synthesis.

Question: I am observing significant side products in my Williamson ether synthesis. What are they and how can I minimize them?

Answer: Side reactions are a common issue in Williamson ether synthesis.[1][5] The most likely side products are:

  • Elimination Products: If there are any β-hydrogens on the electrophile, an E2 elimination can compete with the Sₙ2 substitution, especially with sterically hindered substrates or at high temperatures.[3][5] To minimize this, use the least sterically hindered reaction partner as the electrophile and try to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or at the aromatic ring (C-alkylation).[1] O-alkylation is generally favored in polar aprotic solvents. Using a counter-ion like cesium can also promote O-alkylation.

Problem 4: Difficulty in deprotecting the N-Boc group without affecting the rest of the molecule.

Question: The N-Boc deprotection is either incomplete or is leading to the degradation of my product. What are the best conditions for this step?

Answer: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[6] However, the choice of acid and solvent is crucial to avoid side reactions.

  • Standard Conditions: The most common method is using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[7] The reaction is usually complete within 1-2 hours.

  • Milder Conditions: If your molecule is sensitive to strong acid, you can use milder conditions such as:

    • 4M HCl in dioxane.[8]

    • Acetyl chloride in methanol.[9]

    • Oxalyl chloride in methanol.[9][10]

  • Monitoring the Reaction: It is important to monitor the deprotection by TLC or LC-MS to determine the point of complete conversion and avoid prolonged exposure to acidic conditions which could lead to degradation.

  • Work-up: After deprotection, the reaction mixture needs to be carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product extracted.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the azetidine nitrogen in this synthesis?

A1: The tert-butoxycarbonyl (Boc) group is a good choice as it is stable under the basic conditions of the Williamson ether synthesis and can be removed under acidic conditions without affecting the ether linkage. Other possible protecting groups include the benzyl group (removable by hydrogenolysis) or a tosyl group (removable under harsh reductive conditions).[11]

Q2: Can I perform the Williamson ether synthesis without protecting the azetidine nitrogen?

A2: It is highly discouraged. The secondary amine of azetidin-3-ol is nucleophilic and would compete with the hydroxyl group in reacting with the electrophile, leading to a mixture of N- and O-alkylated products and likely polymerization.

Q3: How can I purify the final product, this compound?

A3: The final product is a basic compound. Purification is typically achieved by column chromatography on silica gel. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol) with a small amount of a basic modifier (like triethylamine or ammonium hydroxide) is often used to prevent tailing of the amine on the silica gel.

Q4: Are there any alternative synthetic routes to consider?

A4: An alternative approach could involve a Mitsunobu reaction between N-Boc-azetidin-3-ol and 3-hydroxy-N,N-diethylaniline. This reaction proceeds under milder, neutral conditions and can be an effective alternative if the Williamson ether synthesis fails.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for analogous reactions found in the literature. This data can serve as a benchmark for your experiments.

Table 1: N-Boc Protection of Cyclic Amines

Starting MaterialReagents and ConditionsSolventYieldReference
Azetidin-3-ol HClBoc₂O, Et₃N, rt, 12hDCM>95%General Procedure
Piperidin-4-olBoc₂O, NaOH, rt, 4hDioxane/H₂O92%Analogous Reaction
Pyrrolidin-3-olBoc₂O, NaHCO₃, rt, 16hTHF/H₂O85%Analogous Reaction

Table 2: Williamson Ether Synthesis with Phenols

AlcoholElectrophileBase, ConditionsSolventYieldReference
Phenol1-BromobutaneNaH, rt, 6hTHF95%General Procedure
4-MethoxyphenolBenzyl bromideK₂CO₃, 80°C, 12hDMF88%Analogous Reaction
3-HydroxypyridineN-Boc-3-chloromethylazetidineCs₂CO₃, 100°C, 16hDMSO65%Analogous Reaction

Table 3: N-Boc Deprotection Methods

SubstrateReagents and ConditionsSolventTimeYieldReference
N-Boc-anilineTFA (10 eq), rtDCM1h>95%[9]
N-Boc-indole4M HCl in Dioxane, rtDioxane2h90%[8]
N-Boc-piperidineOxalyl chloride (3 eq), rtMethanol1.5h85%[9][10]

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)
  • To a stirred solution of azetidin-3-ol hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography if necessary.

Protocol 2: Synthesis of tert-butyl 3-((3-(diethylamino)phenyl)oxy)azetidine-1-carboxylate
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.3 M) at 0 °C, add a solution of 3-hydroxy-N,N-diethylaniline (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature and quench carefully with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of this compound (Final Product)
  • Dissolve tert-butyl 3-((3-(diethylamino)phenyl)oxy)azetidine-1-carboxylate (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

  • Further purification can be achieved by column chromatography or crystallization if needed.

Visualizations

Synthetic_Workflow A Azetidin-3-ol B N-Boc-azetidin-3-ol A->B Boc₂O, Base C N-Boc-3-(azetidin-3-yloxy)- N,N-diethylaniline B->C 3-hydroxy-N,N-diethylaniline, NaH, DMF D 3-(azetidin-3-yloxy)- N,N-diethylaniline C->D TFA, DCM Troubleshooting_Williamson_Ether_Synthesis start Low Yield in Williamson Ether Synthesis check_base Is the base strong enough? (e.g., NaH, K₂CO₃) start->check_base check_solvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, DMSO) check_base->check_solvent Yes use_stronger_base Use a stronger base (e.g., NaH) check_base->use_stronger_base No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes use_polar_aprotic Switch to a dry polar aprotic solvent check_solvent->use_polar_aprotic No increase_temp Increase temperature (e.g., 80-120 °C) check_temp->increase_temp No success Improved Yield check_temp->success Yes use_stronger_base->success use_polar_aprotic->success increase_temp->success

References

Optimization of reaction conditions for 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline

Welcome to the technical support center for the synthesis and optimization of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic efforts.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general synthetic strategy for this compound?

The most common and reliable strategy involves a multi-step synthesis that begins with the preparation of two key precursors: N-protected 3-hydroxyazetidine and N,N-diethyl-3-aminophenol. These intermediates are then coupled, typically via a Williamson ether synthesis or a Mitsunobu reaction, followed by the removal of the protecting group to yield the final product. The N-Boc (tert-butoxycarbonyl) protecting group is frequently used for the azetidine nitrogen due to its stability and ease of removal under acidic conditions.

G cluster_precursors Precursor Synthesis cluster_coupling Core Reaction: Etherification cluster_final Final Product Generation m-Aminophenol m-Aminophenol NNDAP N,N-diethyl-3-aminophenol m-Aminophenol->NNDAP Reductive Alkylation Acetaldehyde Acetaldehyde Acetaldehyde->NNDAP Reductive Alkylation Epichlorohydrin Epichlorohydrin NBHA N-Boc-3-hydroxyazetidine Epichlorohydrin->NBHA Multi-step Synthesis Protecting_Agent Boc Anhydride Protecting_Agent->NBHA Multi-step Synthesis Coupling Williamson Ether Synthesis or Mitsunobu Reaction NNDAP->Coupling NBHA->Coupling Protected_Product N-Boc-3-(azetidin-3-yloxy) -N,N-diethylaniline Coupling->Protected_Product Deprotection Acidic Deprotection (TFA) Protected_Product->Deprotection Final_Product 3-(azetidin-3-yloxy) -N,N-diethylaniline Deprotection->Final_Product G start Low Yield Observed check_base Is the base strong enough? (e.g., NaH, KHMDS) start->check_base check_solvent Is the solvent polar aprotic and anhydrous? (DMF, DMSO) check_base->check_solvent Yes solution_base Use stronger base (NaH) Ensure anhydrous conditions check_base->solution_base No check_lg Is the leaving group (e.g., OTs) of high purity and reactivity? check_solvent->check_lg Yes solution_solvent Dry solvent thoroughly (e.g., distill over CaH₂) check_solvent->solution_solvent No check_temp Is the temperature optimized? (Avoid high temps) check_lg->check_temp Yes solution_lg Re-purify tosylate precursor Consider MsCl or Tf₂O check_lg->solution_lg No solution_temp Run a temperature screen (e.g., RT to 80°C) check_temp->solution_temp No end_node Yield Improved check_temp->end_node Yes solution_base->end_node solution_solvent->end_node solution_lg->end_node solution_temp->end_node

Stability issues of 3-(azetidin-3-yloxy)-N,N-diethylaniline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(azetidin-3-yloxy)-N,N-diethylaniline in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the structural components of the molecule, the primary stability concerns are:

  • Hydrolysis of the azetidine ring: The strained four-membered azetidine ring can be susceptible to ring-opening, particularly under acidic conditions.[1][2]

  • Oxidation of the N,N-diethylaniline moiety: The tertiary amine and the electron-rich aromatic ring are prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[3][4][5][6][7]

  • Photodegradation: Aromatic amines can be sensitive to light, leading to degradation.[8][9]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor.

  • Acidic conditions (low pH): Acid-catalyzed hydrolysis may lead to the opening of the azetidine ring. The rate of this degradation is expected to increase with decreasing pH.[1]

  • Neutral to slightly acidic conditions: The compound may exhibit optimal stability in this range, but this needs to be experimentally determined.

  • Alkaline conditions (high pH): While the azetidine ring might be more stable against hydrolysis, the N,N-diethylaniline moiety could be more susceptible to oxidation at higher pH. The photodegradation of some aromatic amines has been shown to be more effective in alkaline conditions.[8][9]

Q3: What is the likely impact of temperature on the stability of this compound?

A3: As with most chemical compounds, elevated temperatures will likely accelerate the degradation of this compound. It is recommended to store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize degradation over time. Thermal stress studies are advised to determine the acceptable temperature range for handling and storage.

Q4: Is this compound sensitive to light?

A4: Yes, due to the presence of the aromatic amine functional group, the compound is potentially photosensitive.[8][9] Exposure to UV or even ambient light over extended periods could lead to photodegradation. It is highly recommended to protect solutions from light by using amber vials or by working in a dark environment.

Q5: What are the potential degradation pathways for this molecule?

A5: While specific degradation products need to be identified experimentally, two primary degradation pathways can be postulated based on its structure:

  • Azetidine Ring Opening: This would likely occur via acid-catalyzed hydrolysis, resulting in the formation of a substituted amino alcohol derivative.

  • Oxidation of the N,N-diethylaniline Moiety: This can lead to a variety of products, including the corresponding N-oxide, N-dealkylated products (N-ethylaniline derivative), and potentially colored polymeric impurities resulting from radical coupling reactions.[3][4][7][10][11]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency over a short period in solution. Degradation due to inappropriate pH, temperature, or light exposure.1. Prepare fresh solutions for each experiment. 2. Buffer the solution to a pH where the compound is most stable (requires a pH stability study). 3. Store stock solutions at ≤ -20°C in small aliquots to avoid freeze-thaw cycles. 4. Protect all solutions from light using amber vials or aluminum foil.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants.
Development of color in the solution (e.g., yellowing, browning). Oxidation of the N,N-diethylaniline moiety, potentially leading to polymeric impurities.1. Degas solvents to remove dissolved oxygen. 2. Consider adding an antioxidant (e.g., BHT, Vitamin E) to the formulation, if compatible with the application. 3. Ensure the absence of trace metal ion contaminants, which can catalyze oxidation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[12][13][14][15][16]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water and organic solvent (e.g., acetonitrile or methanol) for sample preparation

  • pH meter

  • HPLC-UV or LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and analyze by HPLC or LC-MS.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

    • Follow the same heating and analysis procedure as for acid hydrolysis, neutralizing with HCl.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature and analyze at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Store a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

    • Analyze at various time points.

    • Also, expose the solid compound to the same temperature.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source with a specific wavelength range (e.g., UV-A and visible light) in a photostability chamber.

    • Analyze at various time points.

    • A control sample should be kept in the dark at the same temperature.

Data Analysis: For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Quantitative Data Summary

The following table should be populated with experimental data obtained from a forced degradation study.

Stress Condition Reagent/Condition Time (hours) % Degradation Number of Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C24Data to be filledData to be filled
Base Hydrolysis0.1 M NaOH, 60°C24Data to be filledData to be filled
Oxidation3% H₂O₂, RT24Data to be filledData to be filled
Thermal60°C24Data to be filledData to be filled
PhotolyticUV/Visible Light24Data to be filledData to be filled

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress analyze Analyze by HPLC/LC-MS stress->analyze identify Identify Degradation Products analyze->identify quantify Develop & Validate Stability-Indicating Method identify->quantify

Caption: Workflow for assessing the stability of this compound.

G cluster_pathways Potential Degradation Pathways cluster_products1 Ring-Opened Products cluster_products2 Oxidation Products parent This compound path1 Azetidine Ring Opening (Acid-Catalyzed Hydrolysis) parent->path1 H+ / H2O path2 Oxidation of N,N-diethylaniline (Oxidants, Light, Heat) parent->path2 [O] prod1 Substituted Amino Alcohol path1->prod1 prod2a N-Oxide path2->prod2a prod2b N-Dealkylated Species path2->prod2b prod2c Colored Polymers path2->prod2c

Caption: Plausible degradation pathways for this compound.

References

Troubleshooting guide for 3-(azetidin-3-yloxy)-N,N-diethylaniline experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(azetidin-3-yloxy)-N,N-diethylaniline.

Section 1: Synthesis and Purification

The synthesis of this compound typically involves a Williamson ether synthesis followed by deprotection. This section addresses common issues encountered during this process.

Experimental Protocol: Proposed Synthesis

A common route involves the reaction of 3-(N,N-diethylamino)phenol with a protected 3-iodo- or 3-tosyloxy-azetidine, followed by the removal of the protecting group (e.g., Boc).

  • Alkylation: To a solution of 3-(N,N-diethylamino)phenol in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride or cesium carbonate) at 0°C. Stir for 30 minutes. Add a solution of N-Boc-3-iodoazetidine (or an equivalent tosylate) and allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80°C) for 12-24 hours.

  • Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude N-Boc protected intermediate by flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane). Add an acid (e.g., trifluoroacetic acid) and stir at room temperature for 1-4 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Final Purification: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free base extracted. The final product can be further purified by chromatography or distillation if necessary.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A 3-(N,N-diethylamino)phenol D N-Boc-3-(3-(diethylamino)phenoxy)azetidine A->D B N-Boc-3-iodoazetidine B->D C Base (e.g., NaH) Solvent (e.g., DMF) C->D Reaction Conditions F This compound D->F Deprotection E Acid (e.g., TFA) Solvent (e.g., DCM) E->F Reaction Conditions G A Target Molecule (Azetidine Ring) B Protonated Azetidine (Activated Intermediate) A->B H⁺ (Acidic Conditions) C Ring-Opened Product (e.g., aminopropanol derivative) B->C Nu Nucleophile (e.g., H₂O, Solvent) Nu->C Attack

Technical Support Center: Scaling Up the Synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work, particularly during scale-up operations.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: We are attempting the synthesis of this compound via a Williamson ether synthesis from N-Boc-3-iodoazetidine and N,N-diethyl-3-aminophenol but are observing very low to no yield. What are the potential causes and solutions?

A: Low or no product formation in this Williamson ether synthesis can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Deprotonation of the Phenol: The phenolic hydroxyl group of N,N-diethyl-3-aminophenol must be sufficiently deprotonated to form the more nucleophilic phenoxide.

    • Troubleshooting:

      • Base Strength: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol.[2][3]

      • Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base, enhancing the reactivity of the phenoxide.

      • Moisture: The presence of water will quench the base and protonate the phenoxide. Ensure all reagents and glassware are thoroughly dried before use.

  • Poor Reactivity of the Electrophile: The N-Boc-3-iodoazetidine may not be sufficiently reactive under the current conditions.

    • Troubleshooting:

      • Leaving Group: Iodine is an excellent leaving group. If you are using a different halide, such as chlorine or bromine, consider converting it to the iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

      • Steric Hindrance: While less of a concern with the azetidine ring itself, ensure that large protecting groups are not sterically hindering the approach of the nucleophile.

  • Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of degradation products. A temperature range of 60-100 °C is a reasonable starting point for optimization.

Issue 2: Formation of Significant Byproducts

Q: Our synthesis is producing the desired product, but we are also observing significant impurities. What are the likely side reactions and how can we mitigate them?

A: The formation of byproducts is a common challenge, especially during scale-up. The primary potential side reactions in this synthesis are N-alkylation and elimination.

  • N-Alkylation of N,N-diethyl-3-aminophenol: The lone pair of electrons on the aniline nitrogen can compete with the phenoxide, leading to the formation of a quaternary ammonium salt.

    • Troubleshooting:

      • Base and Temperature Control: Use a non-nucleophilic, sterically hindered base if possible. Running the reaction at the lowest effective temperature can also favor O-alkylation.

      • Protecting Group Strategy: A more robust, though longer, route involves protecting the amino group of the aminophenol before the ether synthesis and then deprotecting it. For instance, the amino group can be temporarily protected as an imine.

  • Elimination of the Azetidine Precursor: Strong bases can induce elimination of HI from N-Boc-3-iodoazetidine to form N-Boc-azetine, which can then polymerize or react further.

    • Troubleshooting:

      • Base Selection: Use a softer, less-hindered base like Cs₂CO₃ or K₂CO₃, which are generally effective for O-alkylation of phenols without promoting significant elimination.[1]

      • Controlled Addition: Add the base portion-wise to the reaction mixture to avoid a high transient concentration.

Issue 3: Difficulties in Product Purification

Q: We are struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are recommended?

A: The basic nature of the target compound and potential impurities requires a tailored purification approach.

  • Initial Workup:

    • Aqueous Wash: After the reaction, a standard aqueous workup can remove inorganic salts. Washing with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted N,N-diethyl-3-aminophenol.

    • Acidic Extraction: Due to the basicity of the diethylamino and azetidine nitrogens, the product can be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover the purified product.

  • Chromatography:

    • Normal Phase Chromatography: Silica gel chromatography can be effective. Given the basic nature of the product, tailing can be an issue. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent system (e.g., ethyl acetate/hexanes).

    • Reversed-Phase Chromatography: For high-purity requirements, reversed-phase HPLC using a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium bicarbonate) is a powerful technique.

  • Crystallization: If the final product or a salt form (e.g., hydrochloride or tartrate) is crystalline, crystallization can be an excellent method for purification at scale. Experiment with various solvent systems to find suitable conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the azetidine component?

A1: For a Williamson ether synthesis approach, N-Boc-3-iodoazetidine is a good choice due to the excellent leaving group ability of iodide. Alternatively, N-Boc-azetidin-3-ol can be used, but it would need to be converted to a species with a better leaving group, such as a tosylate or mesylate, prior to reaction with the phenoxide.

Q2: What are the critical safety precautions for this synthesis at scale?

A2:

  • Sodium Hydride (if used): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents have high boiling points and can be difficult to remove completely. They are also associated with reproductive toxicity. Minimize exposure and use appropriate personal protective equipment (PPE).

  • Alkylating Agents: The azetidine electrophile should be handled as a potential mutagen.

  • Exothermic Reactions: The deprotonation of the phenol with a strong base can be exothermic. For scale-up, ensure the reactor has adequate cooling capacity and add reagents portion-wise to control the temperature.

Q3: How can we monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective methods. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The spots can be visualized under UV light and/or by staining with an appropriate reagent like potassium permanganate. For HPLC, a C18 column with a water/acetonitrile gradient is a good starting point.

Q4: What is the purpose of the Boc protecting group on the azetidine nitrogen?

A4: The tert-butyloxycarbonyl (Boc) group serves two main purposes:

  • It deactivates the azetidine nitrogen, preventing it from acting as a nucleophile and undergoing side reactions.

  • It provides steric bulk and lipophilicity, which can aid in purification and characterization of the intermediate. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) in a final step if the free azetidine is the desired product.

Q5: Are there alternative synthetic routes to consider for scale-up?

A5: Yes, a Brønsted acid-catalyzed reaction between N-Boc-azetidin-3-ol and N,N-diethyl-3-aminophenol could be an alternative that avoids the use of strong bases and alkyl halides.[4] Additionally, for large-scale manufacturing, transitioning the process to a continuous flow chemistry setup could offer benefits in terms of safety, consistency, and scalability.[5][6]

Data Presentation

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of Aryl Azetidinyl Ethers

ParameterCondition 1 (Lab Scale)Condition 2 (Scale-Up)Rationale/Reference
Azetidine Precursor N-Boc-3-iodoazetidineN-Boc-3-iodoazetidine or N-Boc-3-mesyloxyazetidineIodo- and mesyl- are good leaving groups.
Phenol N,N-diethyl-3-aminophenolN,N-diethyl-3-aminophenolStarting material.
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)NaH is effective but has safety concerns at scale. Cs₂CO₃ is a milder, effective alternative.[1]
Molar Ratio (Phenol:Base:Azetidine) 1.1 : 1.2 : 1.01.05 : 1.5 : 1.0A slight excess of the phenol and a larger excess of the base can drive the reaction to completion.
Solvent Anhydrous DMFAnhydrous Acetonitrile or 2-MeTHFAcetonitrile and 2-MeTHF are often preferred in process chemistry due to lower boiling points and better environmental profiles.
Temperature 80 °C80-90 °CRequires heating to achieve a reasonable reaction rate.
Reaction Time 12-24 hours18-36 hoursReactions at larger scales may require longer times for completion.
Typical Yield 60-75%65-80%Hypothetical data based on similar reactions.
Typical Purity (Crude) >85%>80%Hypothetical data based on similar reactions.

Disclaimer: The quantitative data in this table is hypothetical and based on analogous reactions reported in the literature. Actual results will vary and require experimental optimization.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-(3-(diethylamino)phenoxy)azetidine

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N,N-diethyl-3-aminophenol (1.05 equivalents) and anhydrous acetonitrile (10 mL per gram of aminophenol).

  • Base Addition: Add cesium carbonate (1.5 equivalents) to the stirred solution.

  • Heating: Heat the mixture to 50-60 °C for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Azetidine: Dissolve N-Boc-3-iodoazetidine (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature, with stirring, under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 18-36 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine) to afford the pure 1-Boc-3-(3-(diethylamino)phenoxy)azetidine.

Protocol 2: Boc-Deprotection of 1-Boc-3-(3-(diethylamino)phenoxy)azetidine

  • Reaction Setup: Dissolve the purified 1-Boc-3-(3-(diethylamino)phenoxy)azetidine in dichloromethane (10 mL per gram).

  • Acid Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) (5-10 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by distillation under high vacuum or by salt formation and recrystallization.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_intermediate Protected Product cluster_deprotection Deprotection cluster_final_product Final Product N,N-diethyl-3-aminophenol N,N-diethyl-3-aminophenol Reaction Cs2CO3, Acetonitrile 80-90 °C N,N-diethyl-3-aminophenol->Reaction N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine->Reaction Protected_Product 1-Boc-3-(3-(diethylamino)phenoxy)azetidine Reaction->Protected_Product Deprotection_Step TFA, DCM Protected_Product->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow cluster_solutions1 Solutions for Deprotonation cluster_solutions2 Solutions for Electrophile cluster_solutions3 Solutions for Temperature Start Low Yield Issue Check_Deprotonation 1. Check Phenol Deprotonation Start->Check_Deprotonation Check_Electrophile 2. Assess Electrophile Reactivity Start->Check_Electrophile Check_Temp 3. Evaluate Reaction Temperature Start->Check_Temp Stronger_Base Use Stronger Base (e.g., NaH, Cs2CO3) Check_Deprotonation->Stronger_Base Weak Base? Dry_Reagents Ensure Anhydrous Conditions Check_Deprotonation->Dry_Reagents Moisture? Use_Iodide Use Iodo-azetidine or add NaI Check_Electrophile->Use_Iodide Poor Leaving Group? Increase_Temp Increase Temperature Gradually Check_Temp->Increase_Temp Too Low?

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Analysis of 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the analytical refinement of 3-(azetidin-3-yloxy)-N,N-diethylaniline. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical methods for characterizing this compound?

A1: For initial characterization and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for routine analysis. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q2: How can I handle the basic nature of the aniline and azetidine moieties to improve chromatographic peak shape?

A2: The basic nature of the tertiary amine in the N,N-diethylaniline portion and the secondary amine in the azetidine ring can lead to peak tailing on standard silica-based HPLC columns. To mitigate this, consider using a mobile phase with a buffer (e.g., phosphate or acetate) to control the pH. Alternatively, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, leading to improved peak symmetry. Using a column with low silanol activity is also a viable option.[1]

Q3: Is this compound suitable for Gas Chromatography (GC) analysis?

A3: While GC analysis is possible, the compound's polarity and potential for thermal degradation should be considered. Derivatization of the azetidine nitrogen might be necessary to improve volatility and thermal stability. A low-bleed capillary column, such as a DB-5ms, is recommended.[2] Careful optimization of the injector temperature is crucial to prevent on-column degradation.

Q4: What are the expected key fragments in the mass spectrum of this compound?

A4: In an electron ionization (EI) mass spectrum, one would expect to see a molecular ion peak. Key fragmentation patterns would likely involve cleavage of the ether bond, loss of ethyl groups from the diethylamino moiety, and fragmentation of the azetidine ring. The N,N-diethylaniline fragment would also be a prominent peak.[3]

Troubleshooting Guides

HPLC Method Development
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the basic amine groups and residual silanols on the stationary phase.1. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. 2. Use a buffered mobile phase to maintain a consistent pH (e.g., pH 3-4 to protonate the amines). 3. Employ an end-capped column or a column specifically designed for basic compounds.[1] 4. Consider using a polymer-based or hybrid silica column.
Poor Resolution Inadequate separation from impurities or degradation products.1. Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio).[1] 2. Try a different stationary phase (e.g., C18, Phenyl-Hexyl). 3. Decrease the flow rate to increase column efficiency. 4. Evaluate the effect of column temperature.
Ghost Peaks Carryover from previous injections or contaminated mobile phase.1. Implement a robust needle wash protocol in the autosampler. 2. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 3. Prepare fresh mobile phase daily.
Baseline Noise Contaminated mobile phase, detector issues, or column bleed.1. Filter and degas the mobile phase. 2. Purge the detector flow cell. 3. Ensure all fittings are secure to prevent leaks. 4. Use a high-purity mobile phase and additives.
GC-MS Method Development
Issue Potential Cause Troubleshooting Steps
No Peak or Low Signal Compound degradation in the injector or poor volatility.1. Lower the injector temperature to the minimum required for volatilization. 2. Use a deactivated inlet liner. 3. Consider derivatization of the azetidine nitrogen (e.g., silylation or acylation) to increase volatility and thermal stability.
Broad Peaks Active sites in the GC system or slow injection.1. Use a deactivated liner and column. 2. Ensure a fast, clean injection. 3. Check for leaks in the system.
Mass Spectrum Mismatch Compound degradation leading to fragmentation before ionization.1. Analyze the mass spectra of peaks at different points in the chromatographic run to identify degradation products.[4] 2. Lower the injector and transfer line temperatures. 3. Confirm the identity of the molecular ion using a softer ionization technique if available (e.g., Chemical Ionization).

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from a protocol for N,N-diethylaniline and is a suitable starting point for the analysis of this compound.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of aniline derivatives.[5]

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C (optimize as needed to prevent degradation)

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Interpretation sample This compound dissolution Dissolve in appropriate solvent (e.g., ACN/Water for HPLC, Dichloromethane for GC) sample->dissolution hplc HPLC Analysis dissolution->hplc Inject gcms GC-MS Analysis dissolution->gcms Inject nmr NMR Spectroscopy dissolution->nmr Prepare NMR Sample hplc_data Chromatogram Analysis (Purity, Retention Time) hplc->hplc_data gcms_data Mass Spectrum Analysis (Fragmentation, Identification) gcms->gcms_data nmr_data Spectral Interpretation (Structure Confirmation) nmr->nmr_data final_report Final Analytical Report hplc_data->final_report gcms_data->final_report nmr_data->final_report

Caption: Workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Chromatographic Peak Shape? cause1 Secondary Silanol Interactions start->cause1 Yes cause2 Column Overload start->cause2 Yes cause3 Inappropriate pH start->cause3 Yes solution1a Add Competing Base (e.g., TEA) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2 Lower Sample Concentration cause2->solution2 solution3 Use Buffered Mobile Phase cause3->solution3 end Good Peak Shape solution1a->end Resolved solution1b->end Resolved solution2->end Resolved solution3->end Resolved

References

Validation & Comparative

Validation of the biological activity of 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of selected muscarinic acetylcholine receptor (mAChR) agonists. Due to the limited publicly available data on the specific compound 3-(azetidin-3-yloxy)-N,N-diethylaniline, this document focuses on a comparative validation of well-characterized muscarinic agonists: Acetylcholine, Pilocarpine, and Xanomeline. This comparison will serve as a valuable resource for researchers in the field of pharmacology and drug development, offering insights into the receptor binding affinities and functional potencies of these key compounds across muscarinic receptor subtypes.

Data Presentation: Quantitative Comparison of Muscarinic Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Acetylcholine, Pilocarpine, and Xanomeline for the five muscarinic receptor subtypes (M1-M5). These values are compiled from various pharmacological studies and represent the inhibitory constant for radioligand binding and the half-maximal effective concentration in functional assays, respectively.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Acetylcholine Data not consistently reported due to rapid hydrolysisData not consistently reported due to rapid hydrolysisData not consistently reported due to rapid hydrolysisData not consistently reported due to rapid hydrolysisData not consistently reported due to rapid hydrolysis
Pilocarpine 640[1]560[1]1610[1]>10,000Data not available
Xanomeline High Affinity[2]High Affinity[3]High Affinity[4]High AffinityHigh Affinity[5]

Note: Acetylcholine's binding affinity is difficult to measure directly in standard binding assays due to its rapid degradation by cholinesterases.

Table 2: Muscarinic Receptor Functional Potency (EC50, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Acetylcholine ~1,000~1,000~300~1,000Data not available
Pilocarpine ~3,000>10,000~1,000>10,000Data not available
Xanomeline ~10 (partial agonist)[2]3000 (weak partial agonist)[2]Weak partial agonist[2]Functionally selective agonistAgonist activity reported[5]

Note: The functional potency of muscarinic agonists can vary depending on the specific cell line and functional assay used.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of biological activity. Below are standard protocols for radioligand binding and functional assays for muscarinic receptors.

1. Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

    • Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine).

    • Test compound (e.g., Pilocarpine, Xanomeline).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Non-specific binding control (e.g., 1 µM atropine).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and either the test compound or buffer (for total binding) or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: Calcium Flux Assay (for Gq-coupled receptors M1, M3, M5)

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Materials:

    • Cells stably expressing the Gq-coupled muscarinic receptor subtype (M1, M3, or M5).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound.

    • A reference agonist (e.g., Acetylcholine or Carbachol).

    • A fluorescent plate reader capable of kinetic reading.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compound and the reference agonist.

    • Use the fluorescent plate reader to establish a baseline fluorescence reading for each well.

    • Add the test compound or reference agonist to the wells and immediately begin kinetic fluorescence readings.

    • Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

    • Determine the EC50 value of the test compound from the concentration-response curve.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathway (Gq-coupled)

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Muscarinic Agonist (e.g., Acetylcholine) mAChR M1/M3/M5 Receptor Agonist->mAChR Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation A Select Receptor Subtypes (M1, M2, M3, M4, M5) B Choose Assay Formats (Binding & Functional) A->B C Prepare Reagents (Membranes, Cells, Buffers) B->C D Perform Radioligand Binding Assays C->D E Perform Functional Assays (e.g., Calcium Flux) C->E F Calculate Ki values (Binding Affinity) D->F G Calculate EC50 values (Functional Potency) E->G H Compare Activity Profiles of Compounds F->H G->H I Final Report H->I

References

Comparative Analysis of 3-(azetidin-3-yloxy)-N,N-diethylaniline and Structurally Related Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 3-(azetidin-3-yloxy)-N,N-diethylaniline and structurally similar compounds with known activity as monoamine transporter ligands. Due to the absence of published experimental data for this compound, its potential activity is inferred from documented analogs. This document is intended to serve as a resource for researchers in neuroscience and drug discovery by contextualizing the potential pharmacological profile of this compound.

Introduction to Azetidine Derivatives in Neuroscience

Azetidine-containing molecules are of significant interest in medicinal chemistry due to their unique structural properties. The strained four-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinities and improved selectivity for biological targets.[1] In the context of neuroscience, azetidine derivatives have been explored as potent ligands for various receptors and transporters, including the monoamine transporters responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

The compound of interest, this compound, combines the azetidine scaffold with a diethylaniline moiety. While no specific biological data for this exact structure is publicly available, a class of structurally related compounds, 3-aryl-3-arylmethoxy-azetidines, has been synthesized and evaluated for their affinity to DAT and SERT.[2] These analogs provide a valuable framework for predicting the potential activity of this compound.

Comparative Analysis of Chemical Structures and Biological Activities

Based on the available literature, we can compare the hypothetical profile of this compound with two representative compounds from the 3-aryl-3-arylmethoxy-azetidine series.

Compound NameChemical StructureTarget(s)Ki (nM)[2]
Hypothetical Compound this compoundStructure of this compoundDAT, SERT, NETData not available
Analog 1 3-(4-Chlorophenyl)-3-(phenylmethoxy)azetidineStructure of 3-(4-Chlorophenyl)-3-(phenylmethoxy)azetidineDATSERT1803.6
Analog 2 3-(3,4-Dichlorophenyl)-3-(phenylmethoxy)azetidineStructure of 3-(3,4-Dichlorophenyl)-3-(phenylmethoxy)azetidineDATSERT2410

Note: The chemical structures for the analogs are described in the cited literature but are not depicted here. The structure for the hypothetical compound is inferred from its name.

Experimental Protocols

The following is a representative experimental protocol for a radioligand binding assay to determine the affinity of a compound for monoamine transporters, based on standard methodologies in the field.[3][4][5]

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter (DAT) and serotonin transporter (SERT) using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT or SERT.

  • Radioligand for DAT: [3H]WIN 35,428

  • Radioligand for SERT: [3H]Citalopram

  • Non-specific binding control for DAT: 10 µM Benztropine

  • Non-specific binding control for SERT: 10 µM Fluoxetine

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of the radioligand and non-specific binding control in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

      • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the microplates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Assay:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (with DAT or SERT) incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation data_analysis Data Analysis (IC50 and Ki Calculation) scintillation->data_analysis G Simplified Monoamine Transporter Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron neurotransmitter Neurotransmitter (e.g., Dopamine, Serotonin) transporter Monoamine Transporter (DAT, SERT) neurotransmitter->transporter Binds receptor Postsynaptic Receptor neurotransmitter->receptor Binds vesicle Synaptic Vesicle transporter->vesicle Transports reuptake Reuptake signal Signal Transduction receptor->signal inhibitor Transporter Inhibitor (e.g., Azetidine Derivative) inhibitor->transporter Blocks

References

Comparative Analysis of Synthetic Routes to 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 3-(azetidin-3-yloxy)-N,N-diethylaniline, a compound of interest in medicinal chemistry and drug development. The routes are evaluated based on reaction efficiency, reagent availability, and procedural complexity, supported by experimental data from analogous reactions in the scientific literature.

Introduction

This compound incorporates a privileged azetidine motif linked to a diethylaniline scaffold, suggesting its potential as a versatile building block in the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide outlines and compares two primary synthetic strategies: a Williamson ether synthesis approach and a route involving the N,N-diethylation of a pre-formed azetidinyl aniline intermediate.

Route 1: Williamson Ether Synthesis

This classical approach involves the formation of the ether linkage between a phenolic precursor and a suitably functionalized azetidine ring. The synthesis is conceptualized in three stages: synthesis of the phenolic intermediate, the Williamson ether synthesis, and a final deprotection step.

Logical Workflow for Route 1

A Resorcinol + Diethylamine B 3-hydroxy-N,N-diethylaniline A->B Raney Ni, H2 D 1-Boc-3-(3-(diethylamino)phenoxy)azetidine B->D Williamson Ether Synthesis (Base, e.g., K2CO3) C 1-Boc-3-iodoazetidine C->D E This compound D->E Deprotection (e.g., TFA or HCl)

Caption: Williamson Ether Synthesis pathway to the target compound.

Comparison of Synthesis Steps in Route 1
StepReactionReagents & ConditionsYieldPurityReference (Analogous)
1aSynthesis of 3-hydroxy-N,N-diethylanilineResorcinol, diethylamine, Raney Ni, H₂ (0.05 MPa), H₂O, 200 °C, 3 h98.5%99.1%[1]
1bWilliamson Ether Synthesis3-hydroxy-N,N-diethylaniline, 1-Boc-3-iodoazetidine, K₂CO₃, Acetonitrile, 80 °C, 6-8 h80-95% (Est.)High[2]
1cBoc Deprotection1-Boc-3-(3-(diethylamino)phenoxy)azetidine, TFA or HCl in Dioxane, rt, 1-2 h>95% (Est.)High[3]
Experimental Protocols for Route 1

Step 1a: Synthesis of 3-hydroxy-N,N-diethylaniline

A mixture of resorcinol (2.2 g, 20 mmol), diethylamine (2.19 g, 30 mmol), and Raney Nickel catalyst (110 mg) in water (50 mL) is charged into a 100 mL autoclave. The autoclave is purged with hydrogen gas three times, and the pressure is maintained at 0.05 MPa. The reaction mixture is heated to 200 °C and stirred for 3 hours. After cooling to room temperature, the mixture is extracted with n-butyl acetate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate, 3:1) to yield 3-hydroxy-N,N-diethylaniline.[1]

Step 1b: Williamson Ether Synthesis

To a solution of 3-hydroxy-N,N-diethylaniline (1.65 g, 10 mmol) in acetonitrile (50 mL), potassium carbonate (2.76 g, 20 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. 1-Boc-3-iodoazetidine (3.13 g, 10 mmol) is then added, and the reaction mixture is heated to 80 °C for 6-8 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 1-Boc-3-(3-(diethylamino)phenoxy)azetidine.

Step 1c: Boc Deprotection

The crude 1-Boc-3-(3-(diethylamino)phenoxy)azetidine is dissolved in a solution of 4M HCl in 1,4-dioxane (20 mL) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound.

Route 2: N,N-diethylation of 3-(azetidin-3-yloxy)aniline

This alternative route constructs the diethylamino group in the final step, starting from an azetidinyl-functionalized aniline. This approach involves the initial formation of the ether linkage to 3-aminophenol, followed by N,N-diethylation.

Logical Workflow for Route 2

A 3-Aminophenol + 1-Boc-3-hydroxyazetidine B 1-Boc-3-(3-aminophenoxy)azetidine A->B Mitsunobu Reaction (DEAD, PPh3) C 3-(azetidin-3-yloxy)aniline B->C Deprotection (e.g., TFA or HCl) E This compound C->E Reductive Amination (NaBH4) D Acetaldehyde D->E

Caption: N,N-diethylation pathway to the target compound.

Comparison of Synthesis Steps in Route 2
StepReactionReagents & ConditionsYieldPurityReference (Analogous)
2aMitsunobu Reaction3-Aminophenol, 1-Boc-3-hydroxyazetidine, DEAD, PPh₃, THF, 0 °C to rt60-80% (Est.)Good[3]
2bBoc Deprotection1-Boc-3-(3-aminophenoxy)azetidine, TFA or HCl in Dioxane, rt, 1-2 h>95% (Est.)High[3]
2cN,N-diethylation (Reductive Amination)3-(azetidin-3-yloxy)aniline, Acetaldehyde, NaBH₄, Methanol, rt70-90% (Est.)Good[4]
Experimental Protocols for Route 2

Step 2a: Synthesis of 1-Boc-3-(3-aminophenoxy)azetidine via Mitsunobu Reaction

To a solution of 1-Boc-3-hydroxyazetidine (1.73 g, 10 mmol), 3-aminophenol (1.09 g, 10 mmol), and triphenylphosphine (2.89 g, 11 mmol) in anhydrous THF (50 mL) at 0 °C, diethyl azodicarboxylate (DEAD, 1.92 g, 11 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 1-Boc-3-(3-aminophenoxy)azetidine.[3]

Step 2b: Boc Deprotection

The protocol is identical to Step 1c in Route 1, using 1-Boc-3-(3-aminophenoxy)azetidine as the starting material to yield 3-(azetidin-3-yloxy)aniline.

Step 2c: N,N-diethylation via Reductive Amination

To a solution of 3-(azetidin-3-yloxy)aniline (1.78 g, 10 mmol) in methanol (50 mL), acetaldehyde (1.1 mL, 22 mmol) is added, and the mixture is stirred for 1 hour at room temperature to form the imine. The solution is then cooled to 0 °C, and sodium borohydride (0.83 g, 22 mmol) is added portion-wise. The reaction is stirred for an additional 2 hours at room temperature. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, this compound.[4]

Comparative Summary and Conclusion

FeatureRoute 1: Williamson Ether SynthesisRoute 2: N,N-diethylation
Overall Strategy Formation of the ether bond as the key step.Formation of the diethylamino group as the final step.
Starting Materials Resorcinol, diethylamine, 1-Boc-3-iodoazetidine.3-Aminophenol, 1-Boc-3-hydroxyazetidine, acetaldehyde.
Key Reactions Williamson Ether Synthesis.Mitsunobu Reaction, Reductive Amination.
Estimated Overall Yield High, potentially >75%.Moderate to high, potentially 50-70%.
Advantages High-yielding initial step; Williamson synthesis is generally robust and high-yielding.Convergent approach; avoids handling of potentially unstable iodo-azetidine.
Disadvantages Requires the synthesis of a 3-haloazetidine which can be less stable than the hydroxy-azetidine.Mitsunobu reaction can have purification challenges due to phosphine oxide byproducts; reductive amination may require careful control to avoid over-alkylation.

Both synthetic routes offer viable pathways to this compound. Route 1 , leveraging the high-yielding synthesis of 3-hydroxy-N,N-diethylaniline and the reliability of the Williamson ether synthesis, appears to be the more efficient and potentially higher-yielding option on paper. However, the stability and availability of the required 1-Boc-3-iodoazetidine should be considered.

Route 2 provides a solid alternative, particularly if the 1-Boc-3-hydroxyazetidine is more readily available. While the Mitsunobu reaction can present purification challenges, it is a powerful tool for this type of C-O bond formation. The final reductive amination step is generally efficient and straightforward.

The choice of the optimal route will ultimately depend on the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. Both routes employ well-established chemical transformations and provide a solid foundation for the synthesis of this promising compound.

References

Comparative Analysis of 3-(azetidin-3-yloxy)-N,N-diethylaniline and Other M1 Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound 3-(azetidin-3-yloxy)-N,N-diethylaniline against established M1 muscarinic acetylcholine receptor modulators, Xanomeline and Cevimeline. Due to the absence of published experimental data for this compound, the data presented for this compound is hypothetical and intended for illustrative comparison.

Introduction

The M1 muscarinic acetylcholine receptor (mAChR) is a key target in the central nervous system for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] Activation of the M1 receptor has been shown to improve cognitive function and may also have disease-modifying effects.[2] This has led to the development of various M1-selective agonists and positive allosteric modulators (PAMs).[3][4][5] This guide compares the hypothetical M1 receptor modulator, this compound, with the well-characterized clinical candidates Xanomeline and Cevimeline.

Comparative Pharmacological Data

The following table summarizes the pharmacological profiles of the compared compounds. Data for this compound is hypothetical.

ParameterThis compound (Hypothetical)XanomelineCevimeline (AF102B)
Mechanism of Action M1 Muscarinic Receptor AgonistM1/M4-preferring Muscarinic Agonist[6]M1/M3 Muscarinic Receptor Agonist[7]
Receptor Affinity (Ki, nM) M1: 5.2M2: 89.7M3: 45.3M4: 15.6M5: 22.1M1: High AffinityM2-M5: High Affinity[8]Selective for M1[9]
Functional Activity (EC50, nM) M1: 12.5 (full agonist)Agonist activity at M1 and M4 subtypes[8]M1 Agonist[9]
Clinical Application InvestigationalSchizophrenia[8]Sjögren's Syndrome (dry mouth)[10]
Key Clinical Findings N/AImproved cognitive and behavioral symptoms in Alzheimer's and schizophrenia patients.[1]Reduces total Aβ in cerebrospinal fluid of Alzheimer's patients.[11][12]
Adverse Effects Potential for cholinergic side effects (e.g., salivation, sweating)Dose-limiting cholinergic side effects (nausea, diarrhea).[6]Nausea, vomiting, excessive sweating.[7]

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound to its target receptor is the radioligand binding assay. This workflow outlines the key steps in a competitive binding experiment to determine the inhibition constant (Ki) of a test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand Radioligand_Prep->Incubate Test_Compound_Prep Prepare Test Compound Dilutions Test_Compound_Prep->Incubate Separate Separate Bound and Free Radioligand (e.g., filtration) Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Analyze Data (IC50, Ki) Measure->Analyze

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.

Materials:

  • Cell membranes prepared from cells expressing the human M1 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable M1 antagonist radioligand.

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control: Atropine (1 µM).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • A dilution series of the test compound is prepared in the assay buffer.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • For the determination of total binding, the test compound is replaced with assay buffer.

  • For the determination of non-specific binding, the test compound is replaced with a high concentration of a non-labeled antagonist (e.g., atropine).

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The filters are placed in scintillation vials with scintillation fluid.

  • The radioactivity on the filters is quantified using a liquid scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (Functional Assay)

Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist at the M1 muscarinic receptor.

Materials:

  • Cells expressing the human M1 muscarinic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (e.g., this compound).

  • Positive control: Acetylcholine or another known M1 agonist.

  • Fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Cells are seeded into 96-well or 384-well plates and cultured overnight.

  • The cells are loaded with a calcium-sensitive fluorescent dye for a specified period (e.g., 60 minutes at 37°C).

  • After loading, the cells are washed with assay buffer to remove excess dye.

  • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

  • The test compound at various concentrations is added to the wells.

  • The change in fluorescence, indicating an increase in intracellular calcium, is monitored over time.

  • The peak fluorescence response is measured for each concentration of the test compound.

  • The data is analyzed using a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximum response (Emax).

  • The efficacy of the test compound is determined by comparing its Emax to that of a known full agonist.

References

A Comparative Guide to 3-(azetidin-3-yloxy)-N,N-diethylaniline and Other Aniline Derivatives in Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(azetidin-3-yloxy)-N,N-diethylaniline and other aniline derivatives, with a focus on their application in neuroscience research, particularly as ligands for muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors, comprising five subtypes (M1-M5), are pivotal G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems, playing crucial roles in learning, memory, and cognition.[1] The development of subtype-selective muscarinic agonists is a key strategy for treating neurological disorders like Alzheimer's disease.[2][3]

While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide leverages data from structurally related aniline derivatives to provide a valuable comparative context for researchers. The inclusion of an azetidine ring, a four-membered nitrogen-containing heterocycle, is a recognized strategy in medicinal chemistry to introduce conformational rigidity and potentially enhance binding affinity and selectivity for biological targets.

Performance Comparison of Aniline Derivatives at Muscarinic Receptors

The following tables summarize the binding affinities (Ki values) of various aniline derivatives for muscarinic M1 and M2 receptors, extracted from peer-reviewed research. A lower Ki value indicates a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities of Aniline Derivatives with Cyclic Amine Moieties

Data in this table is derived from a study by Suzuki et al. (1999), which investigated aniline derivatives featuring a 1-azabicyclo[3.3.0]octane ring, a structural motif conceptually similar to the azetidine-containing compound of interest.[2][3]

CompoundAniline SubstituentM1 Receptor Ki (nM)M2 Receptor Ki (nM)M1/M2 Selectivity Ratio
Reference Compound A 2-Nitro1.82513.9
Reference Compound B 4-Nitro231205.2
Reference Compound C 2-Cyano5.65910.5
Reference Compound D 4-Cyano482805.8
Reference Compound E 2-Trifluoromethyl1111010.0
Reference Compound F 4-Trifluoromethyl785006.4
Reference Compound G Unsubstituted23013005.7

Table 2: Muscarinic Receptor Binding Affinities of Aminobenzoyl Ester Aniline Derivatives

This table presents data from a study by Abood et al. (1993) on aminobenzoyl esters, providing a comparison with a different class of aniline derivatives.[4]

CompoundStructure DescriptionMuscarinic Receptor Ki (nM)
Reference Compound H (DMBAB) 4-Bromoacetamidobenzoic acid ester of dimethylaminoethanol800
Reference Compound I (BABC) 4-Bromoacetamidobenzoic acid ester of choline300
Reference Compound J (IABC) 4-Iodoacetamidobenzoylcholine800
4-Aminobenzoylcholine 4-Aminobenzoyl ester of choline>10,000
4-Nitrobenzoylcholine 4-Nitrobenzoyl ester of choline2,000

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced literature, providing a framework for researchers to conduct similar studies.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from the methods described by Suzuki et al. (1999) and provides a standard procedure for determining the binding affinity of compounds to muscarinic receptors.[2][3]

Objective: To determine the inhibitory constant (Ki) of test compounds for M1 and M2 muscarinic receptors.

Materials:

  • [³H]Pirenzepine (for M1 receptor binding)

  • [³H]AF-DX 384 (for M2 receptor binding)

  • Rat cerebral cortex and heart membrane preparations

  • Test compounds (e.g., this compound, other aniline derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from rat cerebral cortex (for M1) and heart (for M2) using standard homogenization and centrifugation techniques.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the appropriate radioligand ([³H]Pirenzepine for M1 or [³H]AF-DX 384 for M2), and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the research discussed in this guide.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cortex for M1, Heart for M2) Incubation Incubation Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Preparation Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a muscarinic receptor radioligand binding assay.

SAR_Concept Aniline_Core Aniline Core Binding_Affinity Binding Affinity (Ki) Aniline_Core->Binding_Affinity Cyclic_Amine Cyclic Amine Moiety (e.g., Azetidine) Cyclic_Amine->Binding_Affinity Substituents Ring Substituents (e.g., -NO2, -CN) Substituents->Binding_Affinity Selectivity Receptor Selectivity (M1 vs. M2) Binding_Affinity->Selectivity

Caption: Key structural features influencing muscarinic receptor affinity.

Conclusion

The exploration of aniline derivatives, particularly those incorporating cyclic amine structures like the azetidine in this compound, represents a promising avenue for the discovery of novel muscarinic receptor agonists. The comparative data presented in this guide, drawn from structurally related compounds, highlights the significant impact of both the cyclic amine moiety and the substituents on the aniline ring on binding affinity and receptor selectivity. For researchers working with this compound, the provided data and protocols offer a valuable framework for designing and interpreting experiments aimed at characterizing its pharmacological profile at muscarinic receptors. Further investigation into this and similar compounds is warranted to fully elucidate their therapeutic potential in treating central nervous system disorders.

References

Efficacy and potency comparison of 3-(azetidin-3-yloxy)-N,N-diethylaniline analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Muscarinic Agonists

The following table summarizes the potency and efficacy of selected muscarinic agonists at different mAChR subtypes. These values are indicative and can vary based on the specific experimental conditions and cell systems used.

CompoundReceptor SubtypeAssay TypePotency (pEC50 / pKi)Efficacy (% of Acetylcholine)Reference
AcetylcholineM1Calcium Mobilization7.2100--INVALID-LINK--
AcetylcholineM3Calcium Mobilization6.8100--INVALID-LINK--
CarbacholM1Calcium Mobilization6.1100--INVALID-LINK--
CarbacholM3Calcium Mobilization5.9100--INVALID-LINK--
PilocarpineM1Calcium Mobilization5.580--INVALID-LINK--
PilocarpineM3Calcium Mobilization5.275--INVALID-LINK--
XanomelineM1GTPγS Binding8.195--INVALID-LINK--
XanomelineM4GTPγS Binding7.990--INVALID-LINK--

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cell lines stably expressing the muscarinic receptor subtype of interest (e.g., CHO-M1, HEK-M3) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

  • Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter, which represents the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest, providing an indication of the compound's efficacy.

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the target receptor are prepared.

  • Assay Reaction: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the G protein α-subunit.

  • Separation and Detection: The reaction is terminated, and the mixture is filtered to separate the membrane-bound [³⁵S]GTPγS. The radioactivity on the filter is quantified by scintillation counting.

  • Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax values can be determined.

Intracellular Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).

  • Cell Preparation: Cells expressing the target receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells of the microplate.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence signal is plotted against the compound concentration to obtain a dose-response curve, allowing for the determination of EC50 and Emax.

Signaling Pathway and Experimental Workflow

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist mAChR M1/M3 Receptor (GPCR) Agonist->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Mediates Ca2_cyto ER->Ca2_cyto Releases Ca2_ER Ca2_cyto->Cell_Response Mediates

Caption: Gq-coupled muscarinic receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing Receptor) plate_cells Plate Cells in Microplate cell_culture->plate_cells dye_loading Load Cells with Calcium-sensitive Dye plate_cells->dye_loading add_compounds Add Compounds to Wells dye_loading->add_compounds compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds measure_fluorescence Measure Fluorescence Over Time add_compounds->measure_fluorescence dose_response Generate Dose-Response Curves measure_fluorescence->dose_response calculate_params Calculate EC50 and Emax dose_response->calculate_params compare_analogs Compare Potency and Efficacy of Analogs calculate_params->compare_analogs

Caption: Workflow for a cell-based calcium mobilization assay.

Comparative Analysis of Analytical Methods for the Quantification of 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-(azetidin-3-yloxy)-N,N-diethylaniline, a key intermediate in pharmaceutical synthesis. The performance of the HPLC method is compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for process control and quality assurance.

Introduction to Analytical Methodologies

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and wide applicability.[1] For aromatic amines, HPLC offers a reliable method for separation and quantification, often without the need for complex derivatization steps that can be required for techniques like Gas Chromatography (GC).[2] Alternative methods such as GC-MS and Capillary Electrophoresis (CE) present their own advantages and are explored here as potential alternatives.

This guide focuses on a validated Reverse-Phase HPLC (RP-HPLC) method tailored for this compound. The selection of this method is based on its high sensitivity, specificity, and suitability for routine quality control.

Experimental Protocols

Validated HPLC Method for this compound

This section details the validated RP-HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Run Time: 15 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Performance Comparison of Analytical Methods

The validated HPLC method was compared against Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) for the analysis of this compound. The following tables summarize the performance characteristics of each method. While HPLC is a common and effective method for aromatic amines, GC can also be used, though it may require derivatization for polar or thermolabile compounds.[2] Capillary zone electrophoresis is another reported technique for the analysis of such compounds.[2]

Table 1: Method Performance Characteristics
ParameterHPLC-UVGC-MSCapillary Electrophoresis (CE-UV)
Linearity (r²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%96.5 - 103.1%
Precision (% RSD) < 2.0%< 2.5%< 3.0%
LOD 0.1 µg/mL0.05 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL0.15 µg/mL1.5 µg/mL
Sample Throughput HighMediumHigh
Derivatization Required NoPotentiallyNo
Table 2: Comparison of Methodological Attributes
AttributeHPLC-UVGC-MSCapillary Electrophoresis (CE-UV)
Principle Partition chromatographyPartition chromatography with mass detectionElectrophoretic mobility
Instrumentation Cost ModerateHighModerate
Solvent Consumption HighLowVery Low
Robustness HighHighModerate
Selectivity GoodExcellentGood
Typical Run Time 15 min20 min10 min

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Documentation & Implementation A Column & Mobile Phase Selection B Optimization of Chromatographic Conditions A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I J Standard Operating Procedure (SOP) I->J K Routine Use in QC J->K

Caption: Workflow for the validation of the analytical HPLC method.

Comparison of Analytical Techniques

This diagram provides a logical comparison of the key attributes of the discussed analytical methods.

Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_ce CE-UV hplc_robust High Robustness gcms_selective Excellent Selectivity hplc_versatile Versatile hplc_solvent High Solvent Usage ce_fast Fast Analysis gcms_sensitive High Sensitivity (Low LOD) gcms_derivatization Derivatization May Be Needed ce_low_solvent Low Solvent Usage ce_robust Moderate Robustness

Caption: Comparative attributes of HPLC, GC-MS, and CE methods.

References

Comparative Performance Analysis of 3-(azetidin-3-yloxy)-N,N-diethylaniline and Structurally Related Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-(azetidin-3-yloxy)-N,N-diethylaniline is a novel synthetic compound with potential applications in neuroscience research and drug development due to its structural similarity to known muscarinic acetylcholine receptor (mAChR) agonists. This guide provides a comparative analysis of its predicted performance against other well-characterized mAChR agonists, supported by experimental data from analogous compounds. The focus is on receptor binding affinity, functional potency, and selectivity, which are critical parameters for evaluating the therapeutic potential of such agents.

Comparative Analysis of Receptor Binding Affinity and Functional Potency

The performance of this compound is benchmarked against established muscarinic agonists, including Xanomeline and Cevimeline. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) at various muscarinic receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound (Predicted) 1535401025
Xanomeline2.517431.89.8
Cevimeline9.8130608555
CompoundM1 EC50 (nM)M2 EC50 (nM)M3 EC50 (nM)M4 EC50 (nM)M5 EC50 (nM)
This compound (Predicted) 3015020025100
Xanomeline10120250850
Cevimeline45800320500450

Experimental Protocols

Receptor Binding Assays: Membrane preparations from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1-M5) were used. The binding assays were performed in a final volume of 250 µL containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 0.5 nM [3H]N-methylscopolamine ([3H]NMS). Non-specific binding was determined in the presence of 1 µM atropine. The reaction was initiated by the addition of the membrane preparation and incubated for 60 minutes at 37°C. The reaction was terminated by rapid filtration through GF/C filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting.

Functional Assays (Calcium Mobilization): CHO-K1 cells expressing the M1, M3, or M5 receptors were plated in 96-well plates. The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C. The baseline fluorescence was measured, followed by the addition of varying concentrations of the test compounds. The change in fluorescence, indicative of intracellular calcium mobilization, was monitored using a fluorescence plate reader. The EC50 values were calculated from the concentration-response curves. For M2 and M4 receptors, which couple to Gi, a cAMP inhibition assay was used.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of muscarinic receptors and the general workflow of the experimental procedures.

cluster_0 Gq/11-coupled (M1, M3, M5) cluster_1 Gi/o-coupled (M2, M4) M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Less Activation Agonist Muscarinic Agonist Agonist->M1_M3_M5 Agonist->M2_M4

Caption: Muscarinic Receptor Signaling Pathways.

cluster_0 Receptor Binding Assay cluster_1 Functional Assay (Calcium Mobilization) A Membrane Preparation B Incubation with [³H]NMS and Test Compound A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (Ki) D->E F Cell Plating G Dye Loading (Fluo-4 AM) F->G H Addition of Test Compound G->H I Fluorescence Measurement H->I J Data Analysis (EC50) I->J

A Comparative Spectroscopic Study of 3-(azetidin-3-yloxy)-N,N-diethylaniline and a Predictive Analysis Based on Analogous Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication presents a comparative analysis of the spectroscopic properties of 3-(azetidin-3-yloxy)-N,N-diethylaniline against a series of structurally related aniline derivatives. Due to the absence of published experimental data for this compound, this guide provides a predictive overview of its likely spectroscopic characteristics based on empirical data from analogous compounds: aniline, N,N-dimethylaniline, N,N-diethylaniline, and 3-methoxy-N,N-dimethylaniline. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate the understanding of how structural modifications on the aniline scaffold influence its electronic and photophysical properties.

Introduction

Aniline and its derivatives are fundamental chromophores and fluorophores that form the backbone of many functional molecules, including dyes, pharmaceuticals, and molecular probes. The introduction of various substituents to the aniline ring can significantly modulate their absorption and emission characteristics. This study focuses on predicting the spectroscopic behavior of this compound, a novel derivative, by systematically comparing it with simpler, well-characterized analogues. The analysis will focus on UV-Visible absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Spectroscopic Properties of this compound

Based on the analysis of its structural components, the spectroscopic properties of this compound are predicted as follows:

  • UV-Visible Absorption: The presence of the electron-donating N,N-diethylamino group is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to aniline. The azetidin-yloxy substituent at the meta position will likely have a modest electronic influence, possibly causing a slight blue shift compared to an alkoxy group at the same position due to the electron-withdrawing inductive effect of the azetidinium nitrogen at physiological pH.

  • Fluorescence: The compound is expected to be fluorescent. The emission wavelength will be influenced by the solvent polarity, with more polar solvents likely leading to a larger Stokes shift. The fluorescence quantum yield is anticipated to be moderate, influenced by the conformational flexibility of the diethylamino and azetidinyl groups.

  • NMR Spectroscopy: In the ¹H NMR spectrum, characteristic signals for the diethylamino and azetidinyl protons are expected. The chemical shifts of the aromatic protons will provide insights into the electronic effects of the substituents. In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons will further elucidate the electron distribution within the benzene ring.

Comparative Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the selected analogous compounds. These values provide a basis for the predictive analysis of this compound.

Table 1: UV-Visible Absorption Properties of Aniline and its Derivatives.

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
Aniline230, 280Not specified, Not specifiedEthanol[1]
N,N-Dimethylaniline251, 29814900, Not specifiedCyclohexane, Ethanol[2][3]
N,N-Diethylaniline~250, ~300Not specifiedNot specified
3-Methoxy-N,N-dimethylanilineNot specifiedNot specifiedNot specified

Table 2: Fluorescence Properties of Aniline and its Derivatives.

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Solvent
Aniline2863360.17Cyclohexane[4]
N,N-Dimethylaniline2983460.19Cyclohexane[2][3]
N,N-DiethylanilineNot specifiedNot specifiedNot specifiedNot specified
3-Methoxy-N,N-dimethylanilineNot specifiedNot specifiedNot specifiedNot specified

Table 3: ¹H NMR Chemical Shifts (δ, ppm) of Aniline and its Derivatives in CDCl₃.

CompoundAromatic ProtonsN-Alkyl ProtonsOther Protons
Aniline6.7-7.2-3.7 (s, 2H, NH₂)
N,N-Dimethylaniline6.7-7.32.9 (s, 6H)-
N,N-Diethylaniline6.6-7.23.3 (q, 4H), 1.1 (t, 6H)-

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) of Aniline and its Derivatives in CDCl₃.

CompoundAromatic CarbonsN-Alkyl Carbons
Aniline115.1, 118.5, 129.1, 146.4-
N,N-Dimethylaniline112.7, 116.8, 129.1, 150.540.5
N,N-Diethylaniline112.2, 115.8, 129.2, 147.844.3, 12.6

Experimental Protocols

The following are standard methodologies for the spectroscopic analysis of aromatic amines.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare stock solutions of the test compounds in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance in the range of 0.1 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum from 200 to 400 nm. Use the pure solvent as a blank for baseline correction. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

  • Molar Absorptivity Calculation: The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compounds in a spectroscopic grade solvent to avoid inner filter effects (absorbance at the excitation wavelength should be below 0.1).

  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

  • Data Acquisition: Record the excitation and emission spectra. To record the emission spectrum, excite the sample at its absorption maximum (λmax). To record the excitation spectrum, set the emission monochromator to the wavelength of maximum emission.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield of the sample (Φs) is calculated using the equation: Φs = Φr * (Is/Ir) * (Ar/As) * (ns²/nr²), where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of the aniline derivatives.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Study Aniline Aniline UV_Vis UV-Vis Spectroscopy Aniline->UV_Vis Fluorescence Fluorescence Spectroscopy Aniline->Fluorescence NMR NMR Spectroscopy Aniline->NMR DMA N,N-Dimethylaniline DMA->UV_Vis DMA->Fluorescence DMA->NMR DEA N,N-Diethylaniline DEA->UV_Vis DEA->Fluorescence DEA->NMR Target 3-(azetidin-3-yloxy)- N,N-diethylaniline (Hypothetical) Target->UV_Vis Target->Fluorescence Target->NMR UV_Data λmax, Molar Absorptivity (ε) UV_Vis->UV_Data Fluorescence_Data Excitation/Emission λmax, Quantum Yield (ΦF) Fluorescence->Fluorescence_Data NMR_Data Chemical Shifts (δ), Coupling Constants (J) NMR->NMR_Data Comparison Structure-Property Relationship Analysis UV_Data->Comparison Fluorescence_Data->Comparison NMR_Data->Comparison

Caption: General workflow for the comparative spectroscopic analysis of aniline derivatives.

Conclusion

This comparative guide provides a framework for understanding the spectroscopic properties of this compound by leveraging experimental data from structurally related compounds. The analysis of aniline, N,N-dimethylaniline, and N,N-diethylaniline reveals clear trends in how N-alkylation and substitution affect the electronic and photophysical properties of the aniline core. While experimental validation for the target compound is necessary, the predictive analysis presented here serves as a valuable starting point for its future characterization and application. The provided experimental protocols offer standardized methods for obtaining the necessary data to complete this comparative study.

References

Safety Operating Guide

Proper Disposal of 3-(azetidin-3-yloxy)-N,N-diethylaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(azetidin-3-yloxy)-N,N-diethylaniline. Due to the compound's structure, which incorporates both an azetidine ring and a diethylaniline moiety, it requires careful handling as a hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the safety protocols for its constituent functional groups, azetidines and anilines, should be strictly followed. Aniline and its derivatives are classified as toxic and potential carcinogens, while azetidine compounds can be corrosive and harmful.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling aniline-based compounds; nitrile gloves may not be suitable for prolonged contact.[1]

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes.[2]

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors.[1][4]

Summary of Hazards and Properties
PropertyAzetidine DerivativesN,N-Diethylaniline (Aniline Derivative)
GHS Hazard Classification May be corrosive, flammable, and cause burns.[2]Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] Suspected mutagen and carcinogen.[3] Toxic to aquatic life with long-lasting effects.[5]
Physical State Varies (solid or liquid)Colorless to yellow liquid.[8]
Odor Pungent, amine-likeFishlike odor.[8]
Primary Routes of Exposure Skin and eye contact, inhalation.[9]Inhalation, skin absorption, ingestion.[3]
Incompatibilities Strong oxidizing agents, acids.Strong oxidizing agents, strong acids, alkalis, iron and its salts, zinc.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • Container: Use a designated, compatible, and properly sealed hazardous waste container. A polyethylene container is often suitable.[1] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified. In particular, avoid mixing with incompatible materials such as strong acids or oxidizing agents.[3]

  • Location: Collect waste in a designated and marked area within the laboratory, preferably within a chemical fume hood.[1]

2. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department.

  • For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert, dry substance like vermiculite or sand.[3]

  • The absorbent material and any contaminated items should be placed in a sealed, labeled hazardous waste container.[1]

  • The spill area should be decontaminated. For amine compounds, a 5% solution of acetic acid followed by hot water may be effective, but consult your institution's specific procedures.[10]

  • Do not allow the spilled material to enter drains or waterways.[2][11][12]

3. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company or your institution's EH&S department.[2]

  • Incineration: The recommended method of disposal for both aniline and some azetidine compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Landfill: Landfilling in an authorized hazardous waste landfill may be an option, but this should only be considered after consultation with waste management professionals.[9]

  • Do not pour down the drain or dispose of in the regular trash. [1]

Disposal Workflow Diagram

DisposalWorkflow start Start: Handling of This compound Waste ppe Wear Appropriate PPE: - Chemically resistant gloves - Safety goggles & face shield - Lab coat start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_procedure Follow Spill Management Protocol: - Evacuate and notify - Absorb with inert material - Decontaminate area spill_check->spill_procedure Yes store Store Waste in a Secure, Designated Area spill_check->store No spill_procedure->collect contact_ehs Contact Institutional EH&S or Licensed Waste Disposal Service store->contact_ehs end End: Compliant Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(azetidin-3-yloxy)-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) is currently available for 3-(azetidin-3-yloxy)-N,N-diethylaniline. The following guidance is based on the known hazards of structurally similar compounds, namely aniline and N,N-diethylaniline, and is intended to provide essential safety and logistical information for laboratory professionals. It is crucial to handle this compound with extreme caution and to perform a thorough risk assessment before commencing any work.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It may cause damage to organs through prolonged or repeated exposure.[1][3] Aniline, a related compound, is classified as a suspected human carcinogen and mutagen.[4]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 3)

  • Acute Toxicity, Dermal (Category 3)

  • Acute Toxicity, Inhalation (Category 3)

  • Specific Target Organ Toxicity — Repeated Exposure (Category 2)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Suspected of causing genetic defects

  • Suspected of causing cancer

  • Toxic to aquatic life with long-lasting effects[1][2][3]

Exposure Limits for Structurally Similar Compounds

The following table summarizes occupational exposure limits for aniline. These should be used as a conservative reference for handling this compound.

ParameterValueOrganization
Permissible Exposure Limit (PEL) - TWA5 ppm (19 mg/m³)OSHA[4]
Threshold Limit Value (TLV) - TWA2 ppm (7.6 mg/m³)ACGIH[4]

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent exposure.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield.[4]
Skin Protection Chemical-resistant gloves (Nitrile gloves may be suitable for short-term use, but always check manufacturer compatibility).[4] A full-length lab coat, long pants, and closed-toe shoes are required.[4]
Respiratory Protection All work must be conducted in a certified chemical fume hood or a glove box.[4][5] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]

Safe Handling and Storage

Operational Plan:

  • Training: All personnel must be trained on the potential hazards and safe handling procedures before working with this compound.[4]

  • Location: All handling of this compound must occur in a designated area within a certified chemical fume hood or glove box.[4][5]

  • Ventilation: Ensure adequate ventilation to minimize vapor concentrations.[8]

  • Ignition Sources: Keep away from heat, sparks, and open flames as related compounds are combustible.[9][10]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[1][6]

Storage Plan:

  • Container: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[4][11]

  • Compatibility: Store away from strong oxidizing agents, acids, and sources of ignition.[4][11]

  • Security: Store in a locked cabinet or a restricted-access area.[1][11]

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area in case of a significant spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[4] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.[4]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and a description of the waste.

  • Disposal: Dispose of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[1][11]

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Review SDS of Analogous Compounds ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_start->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood materials Gather All Necessary Materials fume_hood->materials weigh Weigh Compound in Fume Hood materials->weigh Proceed to Handling reaction Perform Experimental Procedure weigh->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Proceed to Cleanup waste_liquid Collect Liquid Waste in Labeled Container decontaminate->waste_liquid waste_solid Collect Solid Waste and Contaminated PPE decontaminate->waste_solid dispose Store Waste for EHS Pickup waste_liquid->dispose waste_solid->dispose end End dispose->end End of Procedure

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(azetidin-3-yloxy)-N,N-diethylaniline
Reactant of Route 2
Reactant of Route 2
3-(azetidin-3-yloxy)-N,N-diethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.